molecular formula C15H19N3O6 B1584451 Z-GLN-GLY-OH CAS No. 6610-42-0

Z-GLN-GLY-OH

Cat. No.: B1584451
CAS No.: 6610-42-0
M. Wt: 337.33 g/mol
InChI Key: SOUXAAOTONMPRY-UHFFFAOYSA-N
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Description

Z-GLN-GLY-OH is a useful research compound. Its molecular formula is C15H19N3O6 and its molecular weight is 337.33 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(22)17-8-13(20)21)18-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,22)(H,18,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUXAAOTONMPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307079, DTXSID201216286
Record name Z-Gln-Gly
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Record name Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID201216286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2718-40-3, 6610-42-0
Record name Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2718-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC186901
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Gln-Gly
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Z-GLN-GLY-OH (CAS 6610-42-0): A Comprehensive Technical Guide for Advanced Biochemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of N-α-Carbobenzoxy-L-glutaminyl-glycine (Z-GLN-GLY-OH), a critical dipeptide for researchers in enzymology, peptide chemistry, and drug development. Moving beyond a simple cataloging of properties, this document elucidates the causality behind its applications, offering field-proven insights into its use as a premier enzyme substrate and a versatile synthetic building block.

Core Molecular Identity and Physicochemical Profile

This compound is a synthetic dipeptide where the N-terminus of a glutaminyl-glycine sequence is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protecting group is fundamental to its utility, preventing unwanted side reactions of the α-amino group while allowing the γ-carboxamide of the glutamine residue or the C-terminal carboxyl group to be selectively targeted in enzymatic and chemical reactions.[2][3]

Structural Representation:

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueSource(s)
CAS Number 6610-42-0[4][5]
Molecular Formula C₁₅H₁₉N₃O₆[5]
Molecular Weight 337.33 g/mol [4][5]
Appearance White to off-white solid/powder[5][6]
Melting Point 131 - 132 °C[5]
Solubility Slightly soluble in Chloroform, Methanol, and Water. Soluble up to 50 mM in aqueous buffers.[1][5][6]
Storage Temperature -20°C[1][5]
Purity (Typical) >95% by HPLC[6]

Synthesis and Quality Control

Rationale for Synthetic Strategy

The synthesis of this compound is a classic example of solution-phase peptide synthesis. The strategy hinges on the orthogonal protection of functional groups. The N-terminal α-amino group of L-glutamine is protected by the carbobenzoxy (Z) group, which is stable under the conditions required for peptide bond formation but can be removed under mild hydrogenolysis conditions.[3] This allows for the specific activation of the α-carboxyl group of Z-Gln-OH for coupling with the free amino group of glycine.

Representative Solution-Phase Synthesis Protocol

While multiple coupling reagents can be employed, the following protocol outlines a common approach using a carbodiimide-based activator like Dicyclohexylcarbodiimide (DCC) in conjunction with an additive like N-hydroxysuccinimide (NHS) to minimize racemization.

Core Principle: This is a two-step process. First, Z-Gln-OH is activated by forming a highly reactive NHS ester. Second, this active ester reacts with glycine to form the desired dipeptide.

Step-by-Step Methodology:

  • Activation of Z-Gln-OH:

    • Dissolve Z-Gln-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dropwise while stirring.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Coupling with Glycine:

    • In a separate flask, dissolve Glycine (1.2 equivalents) in a basic aqueous solution (e.g., 1M sodium bicarbonate) to deprotonate the amino group.

    • Filter the reaction mixture from Step 1 to remove the DCU precipitate.

    • Slowly add the filtered solution containing the Z-Gln-OSu active ester to the glycine solution.

    • Maintain the pH of the reaction mixture around 8-9 by adding a base as needed.

    • Stir the reaction vigorously at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).

    • Extract the product into an organic solvent like ethyl acetate.[7]

    • Wash the organic layer sequentially with dilute acid, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.[7]

Caption: Workflow for the solution-phase synthesis of this compound.

Analytical Quality Control: HPLC

Purity assessment is critical. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for analyzing the final product and intermediates.[8]

Rationale for Method: RP-HPLC separates molecules based on hydrophobicity.[9] The Z-group confers significant hydrophobicity to the dipeptide, allowing for excellent retention and separation on a C18 column. A gradient elution is employed, starting with a high aqueous mobile phase concentration to retain the peptide, followed by an increasing organic solvent concentration to elute it.[9][10]

Representative HPLC Method Parameters:

ParameterSpecificationRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for peptide separations due to its hydrophobic stationary phase.[11]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.[11]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is the organic modifier used to elute the peptide.
Gradient 5% to 65% B over 20 minutesA shallow gradient ensures good resolution of the product from starting materials and by-products.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[11]
Detection UV at 214 nm and 254 nmThe peptide bond absorbs strongly around 214 nm. The Z-group's benzene ring allows for detection at 254 nm.[12]
Purity Standard >95%A common purity requirement for biochemical reagents.[6]

Core Application: Transglutaminase (TGase) Activity Assays

The primary and most significant application of this compound is as a γ-glutamyl donor substrate for quantifying the activity of transglutaminases (TGases).[1][6] TGases are enzymes that catalyze the post-translational modification of proteins by forming an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.

The Hydroxamate Assay: A Classic Colorimetric Method

The foundational method for measuring TGase activity using this compound was established by Folk and Cole.[13] This assay cleverly exploits the enzyme's mechanism in a system that produces a readily detectable colored product.

Mechanism of Action: In the presence of TGase, the γ-carboxamide of the glutamine residue in this compound is transferred to an amine donor. When hydroxylamine is used as the amine donor, a stable γ-glutamyl hydroxamate product is formed. This hydroxamate product, upon chelation with ferric ions (Fe³⁺) in an acidic solution, forms a distinct reddish-purple complex that can be quantified spectrophotometrically at approximately 525 nm.[14]

G Z_Gln_Gly This compound TGase Transglutaminase Z_Gln_Gly->TGase Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->TGase Product Z-Glu(γ-hydroxamate)-Gly-OH TGase->Product Acyl-Transfer Product_Det Z-Glu(γ-hydroxamate)-Gly-OH FeCl3 FeCl₃ in Acid Product_Det->FeCl3 Complex Colored Fe³⁺-Hydroxamate Complex FeCl3->Complex Chelation

Caption: Principle of the TGase hydroxamate assay.

In-Depth Experimental Protocol: Hydroxamate Assay

This protocol is a self-validating system, incorporating controls to ensure that the measured activity is directly attributable to the enzyme.

Reagents and Materials:

  • This compound stock solution (e.g., 100 mM in buffer).

  • Hydroxylamine hydrochloride solution (e.g., 2 M, pH adjusted to 6.0).

  • Assay Buffer: e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM CaCl₂.

  • Transglutaminase enzyme preparation.

  • Stopping Reagent: 15% Trichloroacetic Acid (TCA) containing 5% FeCl₃.

  • 96-well microplate and spectrophotometer.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube or well of a microplate, prepare the reaction mixture. For a final volume of 100 µL:

    • 50 µL Assay Buffer

    • 10 µL this compound stock (Final conc: 10 mM)

    • 20 µL Hydroxylamine solution (Final conc: 400 mM)

    • 10 µL Water or buffer

  • Controls (Critical for Trustworthiness):

    • No-Enzyme Control: Replace the enzyme solution with buffer. This accounts for any non-enzymatic hydroxamate formation.

    • No-Substrate Control: Replace the this compound solution with buffer. This confirms the enzyme requires the substrate to produce a signal.

  • Initiate Reaction: Add 10 µL of the TGase enzyme solution to the reaction mixtures (and buffer to the 'No-Enzyme' control). Mix gently.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes). The time should be chosen to ensure the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding 100 µL of the acidic FeCl₃ Stopping Reagent. This simultaneously stops the enzymatic reaction by lowering the pH and initiates color development.

  • Color Development & Measurement: Allow the color to develop for 5-10 minutes at room temperature. Measure the absorbance at 525 nm.

  • Data Analysis:

    • Subtract the absorbance of the 'No-Enzyme' control from all other readings.

    • Calculate the concentration of the hydroxamate product using a standard curve generated with a known concentration of a hydroxamate standard (e.g., Z-Glutamyl(γ-hydroxamate)-glycine).[14]

    • Enzyme activity is typically expressed in units, where one unit is the amount of enzyme that produces 1.0 µmole of product per minute under the specified conditions.[14]

Advanced Applications

Building Block in Peptide Synthesis

Beyond its use as an enzyme substrate, this compound can serve as a dipeptide building block for the synthesis of more complex peptides. The free C-terminal carboxyl group can be activated (e.g., using DCC/NHS as described in Section 2.2) to couple with the N-terminus of another amino acid or peptide fragment. The Z-group on the N-terminus ensures the correct regioselectivity of the coupling reaction.

Chemoenzymatic Synthesis of Neoglycoproteins

A sophisticated application of this compound is in the enzymatic synthesis of N-linked neoglycoproteins.[1] This powerful technique combines chemical synthesis and enzymatic ligation to create custom glycoproteins for research.

Core Principle: Transglutaminase is used to covalently attach an amine-functionalized carbohydrate to the glutamine side chain of this compound. This creates a glycan-dipeptide conjugate that can be further elaborated.

Workflow Overview:

  • Prepare Amine-Functionalized Glycan: A desired oligosaccharide is chemically modified to introduce a primary amine group, often via a spacer arm.

  • Enzymatic Ligation: The amine-functionalized glycan is incubated with this compound in the presence of transglutaminase. The TGase catalyzes the formation of an isopeptide bond between the glycan's primary amine and the γ-carboxamide of the glutamine residue in the dipeptide.

  • Purification and Further Use: The resulting neoglycopeptide is purified and can then be used as a building block in solid-phase or solution-phase peptide synthesis to incorporate the glycan at a specific site within a larger peptide sequence.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related protected amino acids and dipeptides provide a strong basis for safe handling procedures.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15]

  • Inhalation: Avoid generating and inhaling dust. If dust is formed, use a local exhaust or work in a fume hood.[15][16]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For eye contact, rinse cautiously for several minutes and seek medical attention.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dark, and dry place. Recommended storage is at -20°C for long-term stability.[1][5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 6610-42-0) is far more than a simple dipeptide. Its carefully designed chemical structure, featuring a stable N-terminal protecting group, makes it an invaluable tool for the precise study of transglutaminase activity. The classic hydroxamate assay, built around this substrate, remains a robust and reliable method in enzymology. Furthermore, its utility as a building block in both traditional peptide synthesis and advanced chemoenzymatic strategies for creating neoglycoproteins underscores its versatility and importance in modern biochemical research and drug discovery. Understanding the principles behind its synthesis, purification, and application allows researchers to leverage this reagent to its full potential, ensuring data integrity and advancing scientific inquiry.

References

  • LookChem. (n.d.). Cas 6610-42-0, this compound. Retrieved February 7, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.
  • PeptaNova GmbH. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • Zedira GmbH. (n.d.). Z018 - Product Data Sheet.
  • Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved February 7, 2026, from a general peptide synthesis chapter.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Humana Press. (n.d.). HPLC of Peptides and Proteins. In M.-I. Aguilar (Ed.), Methods in Molecular Biology, vol. 251. Retrieved February 7, 2026, from [Link]

  • Zhu, J., et al. (2022). Transglutaminase-Catalyzed Bottom-Up Synthesis of Polymer Hydrogel. Frontiers in Bioengineering and Biotechnology. Retrieved February 7, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved February 7, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved February 7, 2026, from a technical tip page on peptide analysis.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • Chemco. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved February 7, 2026, from a handbook on peptide and protein HPLC.
  • Chem-Impex International. (n.d.). This compound Product Page.
  • PeptaNova GmbH. (n.d.). This compound Product Page.
  • ResearchGate. (2022, March 22). Transglutaminase-Catalyzed Bottom-Up Synthesis of Polymer Hydrogel. Retrieved February 7, 2026, from [Link]

  • Zedira GmbH. (n.d.). This compound - Assays and Substrates. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to Z-GLN-GLY-OH: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-Benzyloxycarbonyl-L-glutaminyl-glycine (Z-GLN-GLY-OH), a pivotal dipeptide in biochemical research and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering detailed protocols for its analysis and exploring its key applications, with a focus on its role as a substrate for transglutaminase.

Introduction: The Significance of a Protected Dipeptide

This compound is a synthetic dipeptide composed of L-glutamine and glycine, with the N-terminus of the glutamine residue protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in synthetic peptide chemistry, preventing unwanted side reactions at the N-terminus during peptide chain elongation.[1][2] The presence of the Z-group also modulates the solubility and stability of the dipeptide, making it a versatile tool in various biochemical assays and synthetic processes.[3]

Its primary significance lies in its utility as a well-characterized substrate for transglutaminases (TGases), a family of enzymes that catalyze the formation of isopeptide bonds.[4][5] This property has led to its widespread use in assays for quantifying TGase activity and in the enzymatic synthesis of modified proteins, such as neoglycoproteins.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in research and development. These properties are summarized in the table below.

PropertyValueSource(s)
Synonyms N-α-CBZ-GLN-GLY, N-Benzyloxycarbonyl-L-glutaminylglycine, Z-L-Glutaminyl-glycine[6]
CAS Number 6610-42-0[6]
Molecular Formula C₁₅H₁₉N₃O₆[6]
Molecular Weight 337.33 g/mol [6]
Appearance White to off-white solid/powder[6]
Melting Point 131 - 132 °C[6]
Boiling Point (Predicted) 748.0 ± 60.0 °C[6]
Density (Predicted) 1.339 g/cm³[6]
Solubility Slightly soluble in chloroform, methanol, and water (sonication may be required). Soluble at 50 mg/mL in 1 M NaOH.[6]
Optical Rotation [α]²⁰/D ~ -3.9° (c=1.1658 in DMF)[6]
pKa (Predicted) 3.38 ± 0.10[6]
Storage Temperature -20°C[6]

Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[1][2] This methodology allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The Rationale Behind Solid-Phase Peptide Synthesis

SPPS is the preferred method for synthesizing peptides like this compound due to its efficiency and the ease of purification.[8] By anchoring the growing peptide to a solid support, excess reagents and byproducts can be easily removed by simple filtration and washing, driving the coupling and deprotection reactions to completion.[2]

A Generalized Workflow for SPPS of this compound

The synthesis begins with the attachment of the C-terminal amino acid, glycine, to a suitable resin. The N-α-protecting group of the resin-bound glycine is then removed, and the next amino acid, N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH), is coupled to the free amino group.

spss_workflow start Start: Glycine-loaded resin deprotection N-α-Deprotection (e.g., Piperidine for Fmoc) start->deprotection wash1 Washing deprotection->wash1 coupling Coupling of Z-Gln-OH (with activating agents) wash1->coupling wash2 Washing coupling->wash2 cleavage Cleavage from resin (e.g., TFA) wash2->cleavage purification Purification (RP-HPLC) cleavage->purification end This compound purification->end

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Following cleavage from the resin, the crude peptide is purified using RP-HPLC. This technique separates the target peptide from impurities based on hydrophobicity.[3][9] A C18 column is commonly employed, and the peptide is eluted with a gradient of increasing organic solvent (typically acetonitrile) in water, with trifluoroacetic acid (TFA) as an ion-pairing agent.[3] The elution of the peptide is monitored by UV absorbance at 210-220 nm.[3]

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and structural integrity of this compound, a combination of analytical techniques is employed. This multi-faceted approach provides a self-validating system, where the results from each technique corroborate the others.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone for assessing the purity of this compound. In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The more hydrophobic the molecule, the longer it is retained on the column.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition.

Expected Outcome: A single, sharp peak should be observed, indicating a high degree of purity. The retention time is a characteristic property of the molecule under the specified conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • Aromatic protons (Z-group): ~7.3 ppm (multiplet, 5H).

    • CH₂ of Z-group: ~5.1 ppm (singlet, 2H).

    • α-H of Gln: ~4.2-4.4 ppm (multiplet, 1H).

    • CH₂ of Gly: ~3.8-4.0 ppm (doublet, 2H).

    • γ-CH₂ of Gln: ~2.3-2.5 ppm (multiplet, 2H).

    • β-CH₂ of Gln: ~1.9-2.2 ppm (multiplet, 2H).

    • Amide protons (Gln side chain and peptide bond): Broad signals, typically between 6.8-8.5 ppm.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • Carbonyl carbons (amide and carboxylic acid): ~170-175 ppm.

    • Aromatic carbons (Z-group): ~127-136 ppm.

    • CH₂ of Z-group: ~67 ppm.

    • α-C of Gln: ~53-55 ppm.

    • α-C of Gly: ~41-43 ppm.

    • γ-C of Gln: ~31-33 ppm.

    • β-C of Gln: ~27-29 ppm.

The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Dissolve this compound in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Ionization Mode: Positive ion mode.

  • Analysis: Acquire the full scan mass spectrum.

Expected Outcome:

  • The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 338.3.

  • Other adducts, such as [M+Na]⁺ (m/z ~360.3) or [M+K]⁺ (m/z ~376.4), may also be present.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation: By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, confirming the amino acid sequence.

  • Expected Fragmentation:

    • Loss of the Z-group.

    • Cleavage of the peptide bond, leading to the formation of b- and y-ions.

    • Loss of water or ammonia from the side chain of glutamine.

Key Applications of this compound

Substrate for Transglutaminase Activity Assays

The most prominent application of this compound is as a substrate in the colorimetric hydroxamate assay for measuring transglutaminase activity.[10]

Principle: Transglutaminase catalyzes the acyl transfer reaction between the γ-carboxamide group of the glutamine residue in this compound and a primary amine. In this assay, hydroxylamine acts as the amine donor. The resulting γ-glutamyl hydroxamate product forms a colored complex with ferric ions in an acidic solution, which can be quantified spectrophotometrically at 525 nm.[10][11] The amount of colored product formed is directly proportional to the transglutaminase activity.

tgas_assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection This compound This compound TGase TGase This compound->TGase Hydroxylamine Hydroxylamine Hydroxylamine->TGase Product Z-Gln(hydroxamate)-Gly-OH TGase->Product Ferric_Ions Fe³⁺ Solution (acidic) Product->Ferric_Ions Colored_Complex Colored Complex Ferric_Ions->Colored_Complex Spectrophotometer Measure Absorbance at 525 nm Colored_Complex->Spectrophotometer

Caption: Workflow of the colorimetric hydroxamate assay for transglutaminase activity.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as Tris or citrate, at the optimal pH for the specific transglutaminase being studied (e.g., pH 6.0 for microbial TGase).

    • Substrate Solution: Dissolve this compound in the assay buffer to a final concentration of, for example, 30 mM.

    • Hydroxylamine Solution: Prepare a stock solution of hydroxylamine hydrochloride in the assay buffer and neutralize it to the assay pH. The final concentration in the reaction mixture is typically around 100 mM.

    • Stop/Color Reagent: Prepare a solution of ferric chloride (e.g., 5%) in trichloroacetic acid (TCA, e.g., 15%) and hydrochloric acid.

  • Assay Procedure:

    • Pre-warm the substrate solution and enzyme sample to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the transglutaminase sample to the pre-warmed substrate solution containing hydroxylamine.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the stop/color reagent. This also initiates the color development.

    • Centrifuge the samples to pellet any precipitated protein.

    • Measure the absorbance of the supernatant at 525 nm.

  • Quantification:

    • A standard curve is generated using known concentrations of L-glutamic acid γ-monohydroxamate to relate absorbance to the amount of product formed.

Enzymatic Synthesis of Neoglycoproteins

This compound serves as a glutamine donor for transglutaminase-mediated modification of proteins.[6] This has been harnessed for the enzymatic synthesis of neoglycoproteins, where a carbohydrate moiety is attached to a protein.

Principle: An amino-functionalized carbohydrate can be covalently attached to a protein via a transglutaminase-catalyzed reaction. The glutamine residue of this compound can first be modified with an amino-functionalized sugar, and the resulting glyco-dipeptide can then be used in further enzymatic or chemical ligation steps. Alternatively, transglutaminase can directly cross-link an amino-functionalized sugar to a glutamine residue on a target protein.

This chemoenzymatic approach offers a high degree of control and specificity in the synthesis of glycoproteins with defined glycan structures.[7]

Conclusion

This compound is a well-defined and versatile dipeptide that plays a crucial role in the study and application of transglutaminases. Its defined physical and chemical properties, coupled with robust methods for its synthesis and analysis, make it an indispensable tool for researchers in biochemistry, cell biology, and pharmaceutical sciences. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to utilize this compound with confidence and precision in their research endeavors.

References

  • Conlon, J. M. (2011). Purification of naturally occurring peptides by reversed-phase HPLC. In Methods in Molecular Biology (Vol. 789, pp. 23-34). Humana Press.
  • Agilent Technologies. (2009). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Takegawa, Y., et al. (2001). Chemoenzymatic synthesis of neoglycoproteins using transglycosylation with endo-beta-N-acetylglucosaminidase A.
  • PeptaNova. This compound. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, CHAPTER 18, Unit 18.1.
  • Ramage, R., & Raphy, G. (1992). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 33(3), 385-388.
  • Fan, S. Q., et al. (1995). Synthesis of neoglycoproteins using oligosaccharide-transfer activity with endo-beta-N-acetylglucosaminidase. Journal of Biological Chemistry, 270(7), 3507-3513.
  • Folk, J. E., & Cole, P. W. (1966). Transglutaminase: mechanistic features of the active site as determined by kinetic and inhibitor studies. Biochimica et Biophysica Acta (BBA) - Enzymology, 122(2), 244-264.
  • Rungsa, P., et al. (2012). Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria. World Journal of Microbiology and Biotechnology, 28(6), 2273-2277.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Potrzebowski, M. J., Tekely, P., & Dusausoy, Y. (1998). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance, 11(3-4), 253-257.
  • Seidel, R. D., et al. (2022). Comparison of the 1D 13C NMR spectra of 20 biogenic amino acids after... [Link]

  • Zedira GmbH. Z-Glutamyl(γ-hydroxamate)-glycine. [Link]

Sources

Technical Guide: Z-GLN-GLY-OH as a Transglutaminase Substrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of Z-GLN-GLY-OH as a Substrate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanistic Principles, Kinetic Validation, and Assay Protocols

Executive Summary

This compound (N-benzyloxycarbonyl-L-glutaminylglycine) is the gold-standard synthetic substrate for the characterization of Transglutaminase (TGase) activity. Unlike generic protease substrates, this compound is engineered to exploit the specific acyl-transfer mechanism of TGases (EC 2.3.2.13). It functions exclusively as an amine acceptor (glutamine donor), allowing researchers to isolate the transamidation half-reaction in kinetic studies.

This guide details the molecular mechanics of this compound, its critical role in the colorimetric hydroxamate assay, and protocols for its use in high-throughput screening of TGase inhibitors.

Chemical Identity & Structural Logic

To understand the mechanism, one must first deconstruct the molecule’s design. It is not a random peptide; it is a precise probe for the TGase active site.

ComponentChemical StructureFunctional Role in TGase Assay
Z-Group N-Benzyloxycarbonyl-Protection & Mimicry: Protects the N-terminus from aminopeptidases and mimics the hydrophobic bulk of a peptide chain, facilitating entry into the enzyme's cleft.[1]
Glutamine (Gln) -L-Glutaminyl-Acyl Donor: The

-carboxamide group is the specific target of the TGase active site cysteine. It acts as the "Q" residue in the Q-K isopeptide bond formation.
Glycine (Gly) -Glycine-OHSpacer & Solubility: Provides steric flexibility, ensuring the C-terminal carboxylate does not interfere with the active site binding.
Structural Diagram

The following diagram illustrates the chemical structure and the reactive center targeted by the enzyme.

ChemicalStructure cluster_0 This compound Molecule Z_Group Z-Group (Hydrophobic Cap) Gln_Residue Glutamine Residue (Reactive Center) Z_Group->Gln_Residue Gly_Residue Glycine Residue (Spacer) Gln_Residue->Gly_Residue Target TGase Active Site (Cys-SH) Target->Gln_Residue Nucleophilic Attack on γ-Carboxamide

Figure 1: Structural logic of this compound. The TGase active site specifically targets the gamma-carboxamide of the central Glutamine.

The Mechanistic Core: Ping-Pong Bi-Bi Reaction

The reaction between Transglutaminase and this compound follows a modified Ping-Pong Bi-Bi mechanism . The substrate does not bind simultaneously with the amine donor. Instead, a covalent intermediate is formed.

Step-by-Step Mechanism
  • Binding & Acylation: The active site Cysteine (e.g., Cys277 in human TG2) performs a nucleophilic attack on the

    
    -carboxamide carbon of the Glutamine residue in this compound.
    
  • Ammonia Release: This attack releases ammonia (

    
    ) and forms a covalent thioester intermediate  (Acyl-Enzyme).
    
  • Deacylation (Transamidation): A primary amine (the second substrate, typically Hydroxylamine or Putrescine) attacks the thioester bond.

  • Product Release: The enzyme is regenerated, and the modified peptide (Z-Gln-Gly-Hydroxamate) is released.

Pathway Visualization

Mechanism Enzyme Free TGase (Cys-SH) Complex1 Michaelis Complex (E-S) Enzyme->Complex1 Substrate Substrate (this compound) Substrate->Complex1 AcylEnzyme Thioester Intermediate (Acyl-Enzyme) Complex1->AcylEnzyme Nucleophilic Attack Ammonia NH3 Released AcylEnzyme->Ammonia Product Product (Z-Gln-Gly-Hydroxamate) AcylEnzyme->Product Amine Attack Amine Second Substrate (Hydroxylamine) Amine->Product Product->Enzyme Regeneration

Figure 2: The Ping-Pong catalytic cycle of Transglutaminase utilizing this compound as the acyl donor.

The Hydroxamate Assay (The "Folk & Cole" Method)[2][3][4]

The most common application of this compound is the colorimetric hydroxamate assay. This method relies on the formation of an iron-complex with the reaction product.[2][3]

Principle

When Hydroxylamine is used as the amine acceptor, the product is Z-L-glutamyl( ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-hydroxamate)glycine .[3] This hydroxamic acid forms a stable, red-burgundy complex with Ferric Iron (

) in an acidic environment, absorbing light at 525 nm .
Experimental Protocol

Note: This protocol is a self-validating system. The color change only occurs if the enzymatic transamidation has successfully taken place.

Reagents Preparation
  • Substrate Solution: 30 mM this compound in dilute NaOH or Tris buffer (pH 6.0). Critical: this compound has poor solubility in pure water; dissolve in minimal base first.

  • Amine Reagent: 200 mM Hydroxylamine hydrochloride (neutralized to pH 6.0 with NaOH).

  • Reaction Buffer: 200 mM Tris-acetate (pH 6.0), 5 mM

    
    , 10 mM Glutathione (reduced).
    
  • Stop/Development Reagent: 12% Trichloroacetic acid (TCA), 5%

    
     in 0.1 M HCl.
    
Workflow Steps
  • Equilibration: Mix Substrate Solution, Amine Reagent, and Reaction Buffer in a microcentrifuge tube. Incubate at 37°C for 5 minutes.

  • Initiation: Add the TGase enzyme sample (purified or crude lysate).

  • Reaction: Incubate at 37°C for exactly 10 minutes.

  • Termination & Development: Add the Stop/Development Reagent (equal volume to reaction mix).

  • Clarification: Centrifuge at 4,000 x g for 5 minutes to remove precipitated protein (TCA effect).

  • Readout: Measure Absorbance at 525 nm .

Assay Workflow Diagram

AssayFlow Step1 1. Mix Reagents (Substrate + Hydroxylamine + Ca2+) Step2 2. Add Enzyme (Start Reaction) Step1->Step2 Step3 3. Incubate (37°C, 10 min) Step2->Step3 Step4 4. Add Stop Soln (TCA + FeCl3) Step3->Step4 Step5 5. Read Abs (525 nm) Step4->Step5

Figure 3: Step-by-step workflow for the colorimetric hydroxamate assay.

Kinetic Considerations & Data Analysis

When using this compound to determine kinetic parameters (


, 

), researchers must account for the bi-substrate nature of the reaction.
Calculating Activity

One Unit (U) of TGase activity is defined as the formation of 1.0 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


mole of hydroxamate per minute  at 37°C.[3]

Formula:



  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Absorbance at 525 nm.[3]
    
  • 
    : Extinction coefficient of the Fe-Hydroxamate complex (approx. 340 
    
    
    
    ; Note: This must be empirically determined for your specific buffer system using a standard curve of authentic hydroxamate).
  • 
    : Reaction time (min).
    
  • 
    : Volumes (mL).
    
Substrate Specificity Table

Comparison of this compound against other common TGase substrates.

SubstrateDetection ModeSensitivityPrimary Application
This compound Colorimetric (525nm) Moderate Routine activity assays, Kinetic studies (

)
DimethylcaseinRadiometric/FluorescentHighHigh-throughput screening
Dansyl-CadaverineFluorescenceHighCellular localization (Amine acceptor)
Biotin-CadaverineBlotting/ELISAHighWestern Blot detection of TGase activity

Troubleshooting & Optimization (Expertise)

1. Solubility Issues:

  • Problem: this compound precipitates in the reaction mix.

  • Solution: The Z-group makes the peptide hydrophobic. Always prepare a 10x stock solution in dilute NaOH or DMSO before diluting into the aqueous buffer. Ensure the final pH is reset to 6.0-7.0.

2. Iron Complex Fading:

  • Problem: The red color fades rapidly after adding the Stop Reagent.

  • Solution: The Iron-Hydroxamate complex is sensitive to light and pH drift. Read absorbance immediately (within 10 minutes) after centrifugation. Keep samples in the dark.

3. Calcium Dependence:

  • Validation: TGases are Calcium-dependent.[4][5] Always run a negative control containing EDTA (chelating agent). If activity persists in the EDTA sample, it is not TGase activity (likely a protease false positive).

References

  • Folk, J.E. and Cole, P.W. (1966).[3][6][7] Mechanism of Action of Guinea Pig Liver Transglutaminase. I. Purification and Properties of the Enzyme: Identification of a Functional Cysteine Essential for Activity. Journal of Biological Chemistry, 241(23), 5518-5525.

  • Zedira GmbH. (2025). Product Data Sheet: this compound (C001).[6][6]

  • Sigma-Aldrich. (n.d.).[8] Z-Gln-Gly γ-glutamyl donor substrate Product Information.

  • Griffin, M., et al. (2002). Transglutaminases: Nature's Biological Glues. Biochemical Journal, 368(Pt 2), 377–396.

Sources

Technical Monograph: Z-GLN-GLY-OH as a Probing Substrate for Transglutaminase Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-GLN-GLY-OH (N-Benzyloxycarbonyl-L-glutaminyl-glycine) is a synthetic dipeptide derivative designed as a specific glutaminyl-donor substrate for the kinetic characterization of transglutaminases (TGases, EC 2.3.2.13).[1] Unlike physiological substrates (e.g., fibrin, gliadin), this compound provides a controlled, soluble molecular probe that isolates the acyl-transfer mechanism of the enzyme.

This guide details the biochemical rationale, reaction mechanism, and standardized protocols for utilizing this compound in high-throughput screening and kinetic analysis of Tissue Transglutaminase (TG2) and Microbial Transglutaminase (MTG).

Molecular Architecture & Rationale

The design of this compound addresses specific challenges in TGase enzymology:

FeatureChemical RationaleExperimental Benefit
N-Terminal Protection (Z/Cbz) The benzyloxycarbonyl group blocks the N-terminus.Prevents the peptide from acting as an amine donor (acyl acceptor), ensuring it functions strictly as a glutamine donor (acyl donor).
Glutamine Residue (Q) Provides the

-carboxamide group.
Mimics the reactive glutamine site found in physiological substrates like fibronectin or gluten.
Glycine Spacer (G) Reduces steric hindrance C-terminal to the glutamine.Ensures the active site cysteine of TGase can access the

-carboxamide without steric clash.
Solubility Amphiphilic character.Allows for high-concentration stock solutions (up to 50 mM) necessary to reach saturation kinetics (

).

Biochemical Mechanism: The Ping-Pong Bi-Bi Reaction

Transglutaminases operate via a modified Ping-Pong Bi-Bi mechanism. This compound acts as the first substrate (


), entering the active site to form a covalent acyl-enzyme intermediate.
The Catalytic Cycle
  • Acylation: The active site Cysteine (Cys-SH) attacks the

    
    -carboxamide of this compound. Ammonia (
    
    
    
    ) is released, and the thioester acyl-enzyme intermediate is formed.
  • Deacylation: A second substrate (Nucleophile,

    
    ) attacks the intermediate.
    
    • Physiological: A lysine residue (

      
      -amine).
      
    • Assay Context: Hydroxylamine (

      
      ) or a primary amine.
      
  • Release: The product (Z-Gln-Gly-Hydroxamate or isopeptide) is released, regenerating the free enzyme.

Pathway Visualization

The following diagram illustrates the catalytic flow utilizing this compound as the acyl donor.

TGase_Mechanism Enzyme Free TGase (Cys-SH) Complex1 Michaelis Complex (E·S1) Enzyme->Complex1 + this compound Substrate1 This compound (Acyl Donor) AcylEnzyme Acyl-Enzyme Intermediate (Thioester) Complex1->AcylEnzyme Acylation Ammonia NH3 (Leaving Group 1) AcylEnzyme->Ammonia Release Product Z-Gln-Gly-Hydroxamate (Iron-Reactive) AcylEnzyme->Product + NH2OH (Deacylation) Substrate2 Hydroxylamine (NH2OH) Product->Enzyme Regeneration

Caption: The Ping-Pong Bi-Bi mechanism where this compound drives the formation of the acyl-enzyme intermediate.

Physiological Relevance & Applications

While this compound is synthetic, it is the "Gold Standard" probe for physiological TGase activity.

  • Fibrosis & Cancer: TG2 activity is upregulated in tissue fibrosis and metastatic cancer. This compound assays quantify this upregulation in tissue homogenates.

  • Celiac Disease: TG2 deamidates gliadin. This compound mimics the Q-rich regions of gliadin, allowing researchers to screen for inhibitors that block this pathological interaction.

  • Coagulation: Factor XIIIa (plasma transglutaminase) stabilizes clots. This substrate is used to measure Factor XIIIa kinetics in plasma deficient states.

Experimental Protocol: The Hydroxamate Assay

This protocol is based on the foundational method by Folk & Cole (1966).[2][3] It relies on the reaction of the acyl-enzyme intermediate with hydroxylamine to form a hydroxamic acid, which forms a colored complex with Iron(III).

Reagents Preparation
  • Substrate Reagent (Reagent A):

    • 30 mM this compound.

    • 100 mM Hydroxylamine (

      
      ).
      
    • 10 mM Glutathione (Reduced) or DTT (to maintain enzyme reduction).

    • Dissolve in 200 mM Tris-Acetate buffer, pH 6.0.

  • Stop/Detection Reagent (Reagent B):

    • 5% (w/v) FeCl

      
       (Iron(III) Chloride).
      
    • 15% (w/v) Trichloroacetic Acid (TCA).

    • 2.5 M HCl.

    • Note: This solution precipitates protein and develops the color simultaneously.

Assay Workflow
  • Equilibration: Pre-warm 200

    
    L of Reagent A  at 37°C for 5 minutes.
    
  • Initiation: Add 20-50

    
    L of Enzyme Sample (TGase). Mix immediately.
    
  • Incubation: Incubate at 37°C for exactly 10 minutes.

  • Termination: Add 200

    
    L of Reagent B . The reaction stops immediately, and a precipitate may form.
    
  • Clarification: Centrifuge at 4,000 x g for 5 minutes to pellet precipitated protein.

  • Quantification: Transfer supernatant to a cuvette/plate and measure Absorbance at 525 nm .

Calculation

Activity is calculated using a standard curve of L-Glutamic acid


-monohydroxamate .[2][3]


  • Unit Definition: One unit causes the formation of 1.0

    
    mole of hydroxamate per minute at pH 6.0, 37°C.[2][4][5]
    

Kinetic Data & Reference Values

The following kinetic parameters are critical for designing inhibition studies.

ParameterValueConditionSource

(Z-Gln-Gly)
2.0 ± 0.5 mM Guinea Pig Liver TGase, pH 6.0Folk & Cole (1966)

(Inhibition)
1.92 mMCompetitive inhibition of esterolysisFolk & Cole (1966)
Detection Limit ~0.1 mM ProductHydroxamate-Iron ComplexStandard Colorimetry
Linearity 0 - 2.5 AbsAt 525 nmBeer-Lambert Law

Technical Insight: The


 of ~2.0 mM indicates that standard assay conditions (30 mM this compound) provide 

, ensuring the reaction proceeds at

(zero-order kinetics with respect to substrate). This is essential for accurate enzyme quantification.

References

  • Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase.[3][6] I. Purification and Properties of the Enzyme. Journal of Biological Chemistry, 241(23), 5518–5525.[6][7]

  • Grossowicz, N., Wainfan, E., Borek, E., & Waelsch, H. (1950). The enzymatic formation of hydroxamic acids from glutamine and asparagine. Journal of Biological Chemistry, 187, 111-125.[1]

  • Zedira GmbH. (2024). Product Data Sheet: this compound (C001).

  • Sigma-Aldrich. (2024). Enzymatic Assay of Transglutaminase (EC 2.3.2.13).

Sources

Methodological & Application

Spectrophotometric Determination of Transglutaminase (TGase) Activity using Z-Gln-Gly-OH: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the determination of transglutaminase (TGase) activity. The method is based on the well-established hydroxamate assay, utilizing the synthetic substrate N-Carbobenzoxy-L-glutaminylglycine (Z-Gln-Gly-OH). This document is intended for researchers, scientists, and drug development professionals who require a robust and quantitative method to measure TGase activity in purified enzyme preparations, cell lysates, and tissue homogenates. We delve into the biochemical principles, provide step-by-step instructions for execution and data analysis, and offer insights into method validation and troubleshooting to ensure data integrity and reproducibility.

Introduction: The Significance of Transglutaminase Activity

Transglutaminases (TGases; EC 2.3.2.13) are a family of enzymes that catalyze the post-translational modification of proteins.[1][2] Their primary function is the formation of a covalent isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine residue.[1] This cross-linking activity makes TGases nature's "biological glues," imparting high stability and resistance to proteolytic degradation to protein structures.[3]

TGase activity is fundamental to a vast array of biological processes, from blood coagulation (Factor XIIIa) and skin barrier formation to cell differentiation and apoptosis.[4][5] Given their widespread physiological importance, the dysregulation of TGase activity is implicated in numerous pathological conditions, including autoimmune disorders like celiac disease, neurodegenerative diseases, and various cancers.[6][7] Consequently, the accurate quantification of TGase activity is critical for basic research, disease diagnostics, and the development of therapeutic inhibitors.

This guide focuses on a classic and reliable colorimetric method for measuring TGase activity, which remains a cornerstone of enzyme characterization due to its simplicity, cost-effectiveness, and robust reproducibility.[8]

Principle of the Assay

The spectrophotometric determination of TGase activity using this compound is a two-step process based on the hydroxamate method, first described by Folk and Cole in 1966.[9][10]

Step 1: Enzymatic Reaction. In the presence of TGase, the γ-carboxamide group of the glutamine residue in the substrate this compound acts as an acyl donor. The enzyme catalyzes the transfer of the Z-Gln- moiety to an amine donor, hydroxylamine (NH₂OH). This reaction forms a stable γ-glutamyl hydroxamate product, Z-L-Glutamyl(γ-hydroxamate)-glycine.[10]

Step 2: Colorimetric Detection. The reaction is terminated by the addition of an acidic ferric chloride solution. The hydroxamate product formed in the first step chelates with ferric ions (Fe³⁺) under acidic conditions to form a distinctively colored, reddish-purple complex.[11] The intensity of this color, which is directly proportional to the amount of hydroxamate formed, is quantified by measuring the absorbance at a wavelength of 525 nm.[10]

The overall reaction scheme is depicted below.

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Colorimetric Detection This compound This compound Product Z-Gln(γ-hydroxamate)-Gly This compound->Product TGase Hydroxylamine Hydroxylamine Hydroxylamine->Product Product_detect Z-Gln(γ-hydroxamate)-Gly TGase TGase Complex Colored Fe-Hydroxamate Complex Product_detect->Complex FeCl3 Fe³⁺ (acidic) FeCl3->Complex Absorbance Absorbance Complex->Absorbance Read at 525 nm

Caption: Reaction pathway for the TGase hydroxamate assay.

Materials and Reagents

  • Enzyme Source: Purified TGase or biological sample (e.g., cell lysate, tissue homogenate).

  • Substrates & Reagents:

    • Nα-CBZ-L-Glutaminylglycine (this compound)

    • Hydroxylamine Hydrochloride (NH₂OH·HCl)

    • L-Glutamic acid γ-monohydroxamate (for standard curve)

    • Tris(hydroxymethyl)aminomethane (Tris Base)

    • Glacial Acetic Acid or Hydrochloric Acid (HCl)

    • Calcium Chloride (CaCl₂)

    • Dithiothreitol (DTT) or Reduced Glutathione (GSH)

    • Trichloroacetic Acid (TCA)

    • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

    • Deionized Water (ddH₂O)

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.

    • Water bath or incubator set to 37°C.

    • pH meter.

    • Vortex mixer.

    • Centrifuge (for sample preparation).

    • Calibrated pipettes and tips.

    • 96-well microplates or spectrophotometer cuvettes.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format but can be scaled for cuvette-based assays. It is crucial to prepare a "Master Mix" for the reaction cocktail to ensure consistency across wells.

Reagent Preparation
  • Assay Buffer (1 M Tris, pH 6.0): Dissolve Trizma Base in ddH₂O. Adjust pH to 6.0 at 37°C using glacial acetic acid or HCl.

  • Substrate Solution (62 mM this compound): Prepare in Assay Buffer. Gentle warming may be required to fully dissolve.

  • Hydroxylamine Solution (1.74 M): Dissolve hydroxylamine hydrochloride in ddH₂O. Prepare fresh.

  • Reducing Agent (174 mM DTT or GSH): Dissolve DTT or GSH in ddH₂O. Prepare fresh.

  • Calcium Chloride Solution (80 mM CaCl₂): Dissolve CaCl₂ in ddH₂O.

  • Stop/Color Reagent (TCA-FeCl₃): Prepare a solution of 1 M HCl containing 10% (w/v) TCA and 5% (w/v) FeCl₃. Caution: This solution is highly corrosive.

  • Hydroxamate Standard Stock (10 mM): Prepare by dissolving L-glutamic acid γ-monohydroxamate in ddH₂O.[12] Store aliquots at -20°C.

Standard Curve Generation

A standard curve is essential for converting absorbance values into the absolute amount of product formed.

  • Prepare Dilutions: Perform a serial dilution of the 10 mM Hydroxamate Standard Stock in ddH₂O to create standards ranging from approximately 0.25 mM to 2.5 mM.[13] Include a "zero" standard (blank) containing only ddH₂O.

  • Plate Setup: To wells of a 96-well plate, add 50 µL of each standard dilution in duplicate.

  • Color Development: Add 50 µL of the TCA-FeCl₃ Stop/Color Reagent to each standard well.

  • Read Absorbance: Measure the absorbance at 525 nm.

  • Plot: Subtract the absorbance of the blank from all other standards. Plot the corrected absorbance (Y-axis) against the known concentration (or nmoles) of the hydroxamate standard (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).

Standard Concentration (mM)Volume of Standard (µL)Volume of ddH₂O (µL)Final nmoles/well (in 50 µL)
2.5100 (from 10 mM stock)300125
2.080 (from 2.5 mM)20100
1.560 (from 2.5 mM)4075
1.040 (from 2.5 mM)6050
0.520 (from 2.5 mM)8025
0.2510 (from 2.5 mM)9012.5
0 (Blank)01000
Table 1: Example dilution scheme for generating a hydroxamate standard curve.
Assay Procedure

The following workflow outlines the setup for sample analysis. It is critical to include appropriate controls.

Caption: General experimental workflow for the TGase activity assay.

  • Sample Preparation: Prepare enzyme samples in a suitable buffer. For cell or tissue lysates, ensure the protein concentration is adequate (e.g., > 1-5 mg/mL).[12] Keep samples on ice.

  • Reaction Master Mix: Prepare a master mix for the number of reactions plus an overage. For each reaction, combine the reagents to achieve the desired final concentrations. A well-established final concentration set is:

    • Tris Buffer: ~100 mM, pH 6.0

    • This compound: ~30 mM

    • Hydroxylamine: ~100 mM

    • DTT/GSH: ~5-10 mM

    • CaCl₂: ~5 mM

  • Plate Setup: Add 25-50 µL of your enzyme sample to the appropriate wells. For sample background controls, add the same volume of sample to separate wells. Adjust the final reaction volume as needed with ddH₂O.

  • Initiate Reaction: Add the Reaction Master Mix to all wells (except sample background controls, to which a mix lacking the Z-Gln-Gly substrate should be added).

  • Incubation: Mix the plate gently and incubate at 37°C for a set period (e.g., 10-60 minutes). The optimal time depends on enzyme activity and should be determined empirically to ensure the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of the TCA-FeCl₃ Stop/Color Reagent to all wells.

  • Readout: If a precipitate forms (common with lysate samples), centrifuge the plate to pellet debris.[14] Transfer the supernatant to a new plate and measure the absorbance at 525 nm.

Data Analysis and Calculations

  • Correct Absorbance: For each sample, subtract the absorbance of its corresponding background control from the sample's absorbance reading. This corrected value (ΔAbs) represents the signal generated by enzymatic activity.

  • Determine Product Amount: Using the linear equation from your standard curve (y = mx + c), calculate the amount of hydroxamate product (in nmoles) formed in each sample well.

    • Amount (nmoles) = (Corrected Absorbance - c) / m

  • Calculate Enzyme Activity: The activity is typically expressed in Units/mL or Units/mg of protein. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of hydroxamate per minute at 37°C and pH 6.0.[10]

    • Activity (U/mL) = [Amount (nmoles) / (Incubation Time (min) * Sample Volume (mL))] * (1 µmole / 1000 nmoles)

    • To express as specific activity, divide by the protein concentration (mg/mL) of the sample.

Method Validation and Performance

To ensure the trustworthiness of the generated data, key performance characteristics of the assay should be validated.[6]

  • Linearity: The assay should demonstrate a linear relationship between enzyme concentration and reaction rate under the chosen conditions.

  • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest enzyme activity that can be reliably detected and quantified above background noise.[14]

  • Precision and Repeatability: Assess the variability of the assay by running the same sample multiple times within the same experiment (intra-assay) and on different days (inter-assay).[15]

Causality and Field-Proven Insights

  • Role of Calcium (Ca²⁺): Most TGases, particularly TG2, are Ca²⁺-dependent enzymes.[16] Calcium binding induces a significant conformational change that exposes the active site, making the enzyme catalytically competent.[6][7] Therefore, including an optimal concentration of CaCl₂ (typically 2-10 mM) is essential for activity.

  • Role of Reducing Agent (DTT/GSH): The active site of TGase contains a critical cysteine residue.[14] This thiol group can be susceptible to oxidation, leading to enzyme inactivation. DTT or GSH is included as a reducing agent to maintain the cysteine in its reduced, active state.[10][17]

  • pH Optimum: The assay is typically performed at pH 6.0, which is optimal for the hydroxamate formation reaction for many TGases as established by Folk and Cole.[12] However, the specific pH optimum can vary between different TGase isozymes and should be determined empirically if necessary.

  • Substrate Choice: While this compound is a classic and effective substrate, it's important to note that TGase specificity can vary. For certain isozymes, other peptide substrates may yield higher activity.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal Reagent contamination; Spontaneous hydrolysis of substrate.Use high-purity reagents; Prepare hydroxylamine solution fresh; Run a "no enzyme" control to quantify background.
No or Low Signal Inactive enzyme (oxidation, improper storage); Insufficient Ca²⁺; Incorrect pH.Add fresh DTT/GSH; Ensure proper enzyme storage; Verify CaCl₂ concentration and buffer pH.
Poor Reproducibility Pipetting errors; Temperature fluctuations; Inconsistent incubation times.Use calibrated pipettes; Prepare a master mix; Ensure uniform temperature across the plate; Time incubations precisely.
Non-linear Standard Curve Pipetting errors in dilutions; Reagent instability; Spectrophotometer issue.Prepare fresh standards carefully; Check expiration dates of reagents; Calibrate and blank the spectrophotometer correctly.
Sample Interference Colored compounds in the sample absorbing at 525 nm; Presence of chelating agents (e.g., EDTA) or other inhibitors.Run a sample background control (sample + all reagents except substrate); Consider sample dialysis or purification to remove interfering substances.[18][19]
Table 2: Common issues and solutions for the TGase hydroxamate assay.

References

  • Folk, J. E., & Cole, P. W. (1966). Transglutaminase: mechanistic features of the active site as determined by kinetic and inhibitor studies. Biochimica et Biophysica Acta (BBA) - Enzymology, 122(2), 244–264. [Link]

  • Bourneow, C., & Benjakul, S. (2012). Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria. World Journal of Microbiology and Biotechnology, 28, 2273–2277. [Link]

  • Nonnewitz, H., & Kroll, J. (2003). Characterization of microbial transglutaminase. Max Rubner-Institut. [Link]

  • Sewa, A. S., Besser, H. A., Mathews, I. I., & Khosla, C. (2024). Structural and mechanistic analysis of Ca2+-dependent regulation of transglutaminase 2 activity using a Ca2+-bound intermediate state. Proceedings of the National Academy of Sciences, 121(28), e2405814121. [Link]

  • Huisman, W. (1980). Interference of imferon in colorimetric assays for iron. Clinical Chemistry, 26(5), 635-637. [Link]

  • Sokullu, E., et al. (2008). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. Preparative Biochemistry and Biotechnology, 38(4), 298-310. [Link]

  • Jeong, E. M., et al. (2015). Calcium‐dependent activation of transglutaminase 2 by nanosecond pulsed electric fields. FEBS Open Bio, 5, 54-61. [Link]

  • ResearchGate. (n.d.). Chemical reaction scheme for assaying the nitrilase activity by ferric hydroxamate spectrophotometry. [Link]

  • Stanford University - SSRL. (n.d.). Structural Intermediate of Transglutaminase 2 in Complex with Two Calcium Ions Sheds Light on New Treatments for Celiac Disease. [Link]

  • Damaso, M. C. T., et al. (2013). Assay Method for Transglutaminase Activity. In Methods to Determine Enzymatic Activity. Bentham Science Publishers. [Link]

  • Megazyme. (n.d.). L-GLUTAMIC ACID (L-GLUTAMATE) Assay Procedure. [Link]

  • Wang, J., et al. (2021). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Advances, 11(57), 36248-36256. [Link]

  • Zedira GmbH. (n.d.). Z-Glutamyl(γ-hydroxamate)-glycine. [Link]

  • Griffin, M., Casadio, R., & Bergamini, C. M. (2002). Transglutaminases: nature's biological glues. Biochemical Journal, 368(2), 377–396. [Link]

  • ResearchGate. (n.d.). Reaction of hydroxamic acid with ferric (III) chloride. [Link]

  • Javitt, G., et al. (2017). Constitutive expression of active microbial transglutaminase in Escherichia coli and comparative characterization to a known variant. BMC Biotechnology, 17(1), 1-12. [Link]

  • Wikipedia. (n.d.). Coagulation. [Link]

  • Keillor, J. W., & Pardin, C. (2024). Conformational Modulation of Tissue Transglutaminase via Active Site Thiol Alkylating Agents: Size Does Not Matter. International Journal of Molecular Sciences, 25(8), 4467. [Link]

  • Shi, Y., et al. (2016). Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. Bio-protocol, 6(19), e1955. [Link]

Sources

Application Note: A Robust HPLC-Based Assay for Quantifying Transglutaminase Activity Using Z-Gln-Gly

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds between glutamine and lysine residues.[1][2] Their activity is crucial in numerous physiological processes, and their dysregulation is implicated in various diseases, including celiac disease and neurodegenerative disorders.[2] This application note presents a detailed, robust, and quantitative method for determining transglutaminase activity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The assay monitors the consumption of the acyl-donor substrate, N-benzyloxycarbonyl-L-glutaminyl-glycine (Z-Gln-Gly), providing a direct measure of enzyme kinetics. This method is tailored for researchers, scientists, and drug development professionals seeking a reliable and reproducible alternative to traditional colorimetric or fluorescence-based assays.

Introduction: The Rationale for an HPLC-Based Approach

Transglutaminases (EC 2.3.2.13) catalyze a Ca²⁺-dependent acyl-transfer reaction between the γ-carboxamide group of a peptide-bound glutamine residue and a primary amine.[1] If the amine is the ε-amino group of a lysine residue, a stable ε-(γ-glutamyl)lysine isopeptide bond is formed, effectively cross-linking proteins.[2]

While various methods exist to quantify TG activity, many rely on indirect measurements or the incorporation of fluorescent probes which can sometimes interfere with inhibitor screening or kinetic studies.[3] An HPLC-based assay offers several distinct advantages:

  • Direct Measurement: It allows for the direct quantification of either the depletion of a substrate or the formation of a product, providing a more accurate representation of enzyme kinetics.[4]

  • Specificity: The chromatographic separation resolves substrates and products from other reaction components, minimizing interference from complex biological samples.

  • Versatility: The method can be adapted to various amine donor substrates and can be used for detailed kinetic studies, including the determination of Michaelis-Menten constants (Kₘ and Vₘₐₓ) and inhibitor screening.

  • Label-Free Option: By monitoring the UV absorbance of the N-benzyloxycarbonyl (Z) protecting group on the Z-Gln-Gly substrate, the assay can be performed without fluorescent labels.[5]

This guide provides a comprehensive protocol for an HPLC-UV assay by monitoring the consumption of Z-Gln-Gly, a widely recognized and specific substrate for various transglutaminases.[6]

Principle of the Assay

The core of this assay is the transglutaminase-catalyzed reaction between two model substrates:

  • Acyl Donor (Glutamine Source): N-benzyloxycarbonyl-L-glutaminyl-glycine (Z-Gln-Gly). The benzyloxycarbonyl (Z) group provides a strong chromophore for UV detection.[5]

  • Acyl Acceptor (Amine Donor): A primary amine. For this protocol, we will describe the use of dansylcadaverine, a common fluorescent amine donor, which allows for methodological flexibility (i.e., the product can also be monitored via fluorescence). However, the primary detection method detailed here will be UV absorbance to quantify the unreacted Z-Gln-Gly. Other simple primary amines, like glycine ethyl ester, can also be used.[2]

The reaction is initiated by the addition of the transglutaminase enzyme. At timed intervals, the reaction is quenched, and the sample is analyzed by RP-HPLC. The decrease in the peak area of Z-Gln-Gly over time is directly proportional to the enzyme's activity.

Assay_Principle cluster_reactants Reactants cluster_products Products cluster_hplc HPLC Analysis ZGG Z-Gln-Gly (Acyl Donor) TG Transglutaminase (Ca²⁺, DTT) ZGG->TG HPLC RP-HPLC-UV Separation & Detection ZGG->HPLC Unreacted Substrate Amine Primary Amine (e.g., Dansylcadaverine) (Acyl Acceptor) Amine->TG Product Z-Gln(Amine)-Gly (Cross-linked Product) TG->Product Transamidation Ammonia Ammonia (NH₃) TG->Ammonia Quant Quantification of Z-Gln-Gly Peak Area HPLC->Quant

Caption: Transglutaminase catalyzes the formation of a new bond between Z-Gln-Gly and an amine donor.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler (with temperature control, recommended)

    • Column Thermostat

    • UV-Vis Detector

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Microcentrifuge

  • Pipettes (P10, P200, P1000)

  • Thermomixer or water bath set to 37°C

  • HPLC vials with inserts

Chemicals and Reagents
  • Enzyme: Transglutaminase (e.g., tissue TG2 from guinea pig liver or microbial TG). Note that tissue transglutaminases typically require Ca²⁺ for activation, whereas many microbial TGs do not.[2]

  • Substrates:

    • N-benzyloxycarbonyl-L-glutaminyl-glycine (Z-Gln-Gly), ≥98% purity (e.g., Sigma-Aldrich C6154, Thermo Fisher H65088).[6][7]

    • Dansylcadaverine

  • Buffer and Reagents:

    • Tris-HCl, molecular biology grade

    • Calcium Chloride (CaCl₂), anhydrous

    • Dithiothreitol (DTT)

    • Hydrochloric Acid (HCl) for pH adjustment

    • Sodium Hydroxide (NaOH) for pH adjustment

    • Trichloroacetic Acid (TCA) or Formic Acid for reaction quenching

  • HPLC Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Trifluoroacetic Acid (TFA), HPLC grade

Detailed Experimental Protocols

Preparation of Stock Solutions and Buffers
  • 1 M Tris-HCl, pH 7.5: Dissolve 121.14 g of Tris base in 800 mL of HPLC grade water. Adjust pH to 7.5 with concentrated HCl. Bring the final volume to 1 L.

  • 1 M CaCl₂: Dissolve 11.1 g of anhydrous CaCl₂ in 100 mL of HPLC grade water.

  • 1 M DTT: Dissolve 1.54 g of DTT in 10 mL of HPLC grade water. Prepare fresh and keep on ice.

  • 50 mM Z-Gln-Gly Stock: Dissolve 16.87 mg of Z-Gln-Gly in 1 mL of 50 mM Tris-HCl, pH 7.5. Gentle warming may be required. Store at -20°C in aliquots.

  • 10 mM Dansylcadaverine Stock: Dissolve 3.35 mg of dansylcadaverine in 1 mL of DMSO. Store protected from light at -20°C.

  • Enzyme Stock: Reconstitute lyophilized transglutaminase in a suitable buffer (e.g., Tris-HCl with DTT) to a concentration of 1-2 U/mL. Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Quenching Solution (10% Formic Acid): Carefully add 10 mL of formic acid to 90 mL of HPLC grade water.

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water.

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

Enzymatic Reaction Protocol

This protocol is designed for a final reaction volume of 100 µL. It is critical to include proper controls.

  • Prepare Reaction Master Mix (for one reaction): In a microcentrifuge tube, combine the following reagents. Prepare enough master mix for all reactions plus 10% extra volume.

    • 50 µL of 100 mM Tris-HCl, pH 7.5 (Final: 50 mM)

    • 10 µL of 50 mM DTT (Final: 5 mM)

    • 10 µL of 50 mM CaCl₂ (Final: 5 mM) - Omit for Ca²⁺-independent microbial TG.

    • 10 µL of 10 mM Dansylcadaverine (Final: 1 mM)

    • 10 µL of 30 mM Z-Gln-Gly (Final: 3 mM)

  • Set up Reactions:

    • Test Reaction: Pipette 90 µL of the Master Mix into a labeled tube.

    • Negative Control (No Enzyme): Pipette 90 µL of the Master Mix into a separate tube. Add 10 µL of enzyme storage buffer instead of the enzyme.

    • Time Zero Control (T₀): Pipette 90 µL of the Master Mix into a separate tube. This will be quenched immediately after adding the enzyme.

  • Initiate the Reaction:

    • Pre-warm the tubes containing the Master Mix at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the transglutaminase solution (e.g., diluted to 0.2 U/mL for a final concentration of 0.02 U/mL) to the "Test Reaction" and "T₀" tubes.

    • Add 10 µL of enzyme buffer to the "No Enzyme" control.

    • Vortex gently to mix.

  • Incubation and Time Points:

    • Incubate all tubes at 37°C.

    • Immediately quench the T₀ reaction by adding 100 µL of Quenching Solution (10% Formic Acid). Vortex and place on ice.

    • At subsequent time points (e.g., 5, 10, 20, 30 minutes), quench the "Test Reaction" samples in the same manner.

    • Quench the "No Enzyme" control at the final time point.

  • Sample Preparation for HPLC:

    • After quenching, centrifuge all samples at >12,000 x g for 10 minutes to pellet any precipitated protein.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol_Workflow prep 1. Prepare Master Mix (Buffer, DTT, CaCl₂, Substrates) setup 2. Set up Reactions (Test, T₀, No Enzyme Control) prep->setup initiate 3. Pre-warm & Initiate (Add TG Enzyme at 37°C) setup->initiate incubate 4. Incubate at 37°C initiate->incubate quench 5. Quench at Time Points (Add 10% Formic Acid) incubate->quench centrifuge 6. Centrifuge Samples (12,000 x g, 10 min) quench->centrifuge hplc 7. Analyze Supernatant by RP-HPLC centrifuge->hplc

Caption: Step-by-step workflow for the transglutaminase enzymatic reaction and sample preparation.

HPLC Method Parameters

The key to this assay is the effective separation of the substrate Z-Gln-Gly from the product and other reaction components.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.7-5 µm, 4.6 x 150 mmStandard for peptide and small molecule separations; provides good hydrophobic retention.[1]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape for peptides.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for eluting hydrophobic compounds from a C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity and mass transfer.
Injection Vol. 10 - 20 µLAdjust based on concentration and detector sensitivity.
Detection UV at 257 nm The benzyloxycarbonyl (Z) group has a characteristic absorbance maximum around this wavelength.
Gradient 0-2 min: 5% BInitial hold to allow for sample loading and equilibration.
2-15 min: 5% to 70% B (Linear)This gradient should effectively separate the more polar Z-Gln-Gly from its more hydrophobic product.
15-17 min: 70% to 95% B (Linear)Column wash to elute highly retained components.
17-19 min: 95% B (Hold)Complete the column wash.
19-20 min: 95% to 5% B (Linear)Return to initial conditions.
20-25 min: 5% B (Hold)Column re-equilibration for the next injection.

Data Analysis and Interpretation

  • Peak Identification:

    • Inject a standard solution of Z-Gln-Gly to determine its retention time.

    • In the T₀ and "No Enzyme" control samples, a large peak should be observed at this retention time.

    • In the "Test Reaction" samples, the peak corresponding to Z-Gln-Gly will decrease in area over time, while a new peak, corresponding to the product, will appear and increase. The product, having incorporated the dansyl group, will be more hydrophobic and thus have a longer retention time.

  • Standard Curve:

    • Prepare a series of known concentrations of Z-Gln-Gly (e.g., 0.1 mM to 3 mM) in the reaction buffer with quenching solution.

    • Inject each standard into the HPLC and record the peak area.

    • Plot Peak Area vs. Concentration (mM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).

  • Calculating Enzyme Activity:

    • Using the standard curve equation, convert the peak area of Z-Gln-Gly from each time point into concentration (mM).

    • Plot the concentration of Z-Gln-Gly (mM) vs. Time (minutes).

    • Determine the initial velocity (V₀) from the linear portion of this curve (typically the first 10-20% of substrate consumption). The slope of this line represents the rate of substrate consumption in mM/min.

    • Enzyme activity is often expressed in Units (U), where 1 Unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

    • Calculate the activity in the reaction:

      • Activity (U/mL) = (Slope [mM/min] * Reaction Volume [mL]) / Enzyme Volume [mL]

Self-Validation and Troubleshooting

IssuePossible CauseSolution
No change in Z-Gln-Gly peak area Inactive enzyme; Missing cofactor (Ca²⁺ for TG2); Incorrect buffer pH.Verify enzyme activity with a positive control. Ensure all components, especially Ca²⁺ and DTT for tissue TG, are added. Check buffer pH.
Poor peak shape (tailing, fronting) Column degradation; Mismatched sample solvent and mobile phase; TFA degradation.Use a new column or a guard column. Ensure the sample is fully dissolved in a solvent similar to the initial mobile phase. Prepare fresh mobile phase with fresh TFA.
Drifting retention times Inadequate column equilibration; Temperature fluctuation; Pump malfunction.Increase equilibration time between runs. Use a column thermostat. Check pump pressure for stability.
Multiple unexpected peaks Substrate degradation; Contaminated reagents.Run a blank (buffer only). Analyze a fresh Z-Gln-Gly standard. Use high-purity reagents and HPLC-grade solvents.

Conclusion

The RP-HPLC-UV method detailed in this note provides a powerful and direct tool for the quantitative analysis of transglutaminase activity. By monitoring the consumption of the chromogenic substrate Z-Gln-Gly, researchers can obtain reliable kinetic data essential for enzyme characterization, inhibitor screening, and understanding the role of transglutaminases in health and disease. The specificity and robustness of this chromatographic approach make it a superior choice for rigorous scientific investigation in both academic and industrial drug development settings.

References

  • SIELC Technology. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Sokullu, E., Baş, D., Boyacı, İ. H., Oner, Z., et al. (2008). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. Food Biotechnology, 22(3), 297-310. Available from: [Link]

  • Jira, W., & Schwägele, F. (2021). Inter-laboratory Validation of an HPLC–MS/MS Method for the Detection of Microbial Transglutaminase in Meat and Meat Products. Food Analytical Methods, 15, 2323–2334. Available from: [Link]

  • Király, R., et al. (2016). Real-time kinetic method to monitor isopeptidase activity of transglutaminase 2 on protein substrate. Analytical Biochemistry, 506, 39-47. Available from: [Link]

  • Advanced Chromatography Technologies. (n.d.). Bringing UHPLC Performance to the Separation of Peptides. Retrieved from [Link]

  • Various Authors. (2013). I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method? ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • BMG LABTECH. (2013). Transglutaminase activity assay. Retrieved from [Link]

  • Király, R., et al. (2016). Real-time kinetic method to monitor isopeptidase activity of transglutaminase 2 on protein substrate. PubMed. Available from: [Link]

  • Vader, W., et al. (2003). A quantitative analysis of transglutaminase 2-mediated deamidation of gluten peptides: implications for the T-cell response in celiac disease. Journal of Experimental Medicine, 195(5), 643-9. Available from: [Link]

  • Various Authors. (2021). Peptide purification using HPLC? ResearchGate. Retrieved from [Link]

  • Brown, P. N., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS One, 13(1), e0189942. Available from: [Link]

  • Gasper, C., et al. (2007). The end product of transglutaminase crosslinking: Simultaneous quantitation of [Nε-(γ-glutamyl) lysine] and lysine by HPLC-MS3. Journal of Mass Spectrometry, 42(2), 235-45. Abstract available from: [Link]

  • Senevirathne, C., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. Molecules, 24(11), 2099. Available from: [Link]

  • de-la-Cruz, A. A. C., et al. (2022). Photolysis of the peptide bond at 193 and 222 nm. Physical Chemistry Chemical Physics, 24(29), 17747-17758. Figure available from: [Link]

  • Joseph, J., & Srinivasan, P. (2014). CRYSTALLISATION AND CHARACTERISATION OF NOVEL SEMI ORGANIC NON-LINEAR OPTICAL CRYSTAL: GLYCINIUM OXALATE. Figure available from: [Link]

  • SIELC Technology. (n.d.). UV-Vis Spectrum of Glycine. Retrieved from [Link]

  • Sokullu, E., et al. (2008). Determination of transglutaminase activity using fluorescence spectrophotometer. AVESİS. Retrieved from [Link]

Sources

Application Note: Kinetic Quantification of Microbial Transglutaminase Using Z-Gln-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Z-GLN-GLY-OH as a Substrate for Microbial Transglutaminase Content Type: Detailed Application Note and Protocol Audience: Researchers, Biochemists, and Drug Development Scientists

Introduction & Scope

Microbial Transglutaminase (MTG, EC 2.3.2.13), primarily isolated from Streptomyces mobaraensis, has become a cornerstone tool in antibody-drug conjugate (ADC) generation and protein cross-linking due to its site-specificity and calcium independence. However, accurate quantification of MTG activity is notoriously difficult due to the heterogeneity of protein substrates.

This compound (N-Carbobenzyloxy-L-Glutaminyl-Glycine) is the industry-standard small molecule substrate for the kinetic characterization of MTG. It serves as a strictly defined acyl donor (glutamine mimic), eliminating the steric variance found in proteinaceous substrates like casein.

This guide details the Hydroxamate Assay , a colorimetric protocol where this compound reacts with hydroxylamine to form a hydroxamic acid derivative.[1][2] This derivative complexes with iron (III) to yield a red chromophore, allowing for precise spectrophotometric quantification.[1][2]

Mechanism of Action

To troubleshoot this assay effectively, one must understand the "Ping-Pong Bi-Bi" catalytic mechanism of MTG.

  • Acylation: The active site cysteine of MTG attacks the

    
    -carboxamide of the Glutamine residue on this compound. Ammonia (
    
    
    
    ) is released, and a thioester acyl-enzyme intermediate is formed.
  • Deacylation: The amine substrate (Hydroxylamine) acts as a nucleophile, attacking the thioester bond.

  • Product Release: The enzyme is regenerated, and the product Z-Glutamyl-hydroxamate-glycine is released.

  • Detection: In acidic conditions, the hydroxamate product chelates

    
     ions, shifting the absorbance maximum to ~525 nm.
    
Visualization: The Hydroxamate Reaction Pathway

MTG_Mechanism MTG Free MTG (Active Cys-SH) AcylEnz Acyl-Enzyme Intermediate MTG->AcylEnz + Substrate Substrate This compound (Acyl Donor) Substrate->AcylEnz AcylEnz->MTG Regeneration Product Z-Gln-Gly-Hydroxamate AcylEnz->Product + Amine Ammonia NH3 Released AcylEnz->Ammonia Amine Hydroxylamine (Nucleophile) Amine->Product Complex Red Iron-Complex (Abs 525nm) Product->Complex + Iron Iron FeCl3 / TCA (Stop Solution) Iron->Complex

Figure 1: The catalytic cycle of MTG utilizing this compound and Hydroxylamine, culminating in the chromogenic iron complex.

Material Preparation & Storage

Critical Quality Attribute: this compound is hydrophobic and acidic. Improper solubilization is the #1 cause of assay variance.

ReagentPreparation InstructionsStorage
This compound Stock Dissolve 30 mM in Tris-Acetate buffer (pH 6.0) . Note: If solubility is poor, dissolve in a small volume of 0.1M NaOH or DMSO first, then dilute into buffer.-20°C (Desiccate)
Hydroxylamine Reagent 200 mM Hydroxylamine-HCl + 20 mM Glutathione (reduced) in Tris-Acetate pH 6.0. Note: Adjust pH carefully with NaOH; hydroxylamine is acidic.Freshly Prepared
Stop Solution Mix equal volumes of: 1. 12% (w/v) Trichloroacetic acid (TCA) 2. 3M HCl 3. 5% (w/v)

in 0.1 M HCl
4°C (Dark)
MTG Enzyme Dilute in 0.2 M Tris-Acetate (pH 6.0) immediately before use.Do not freeze diluted

Standard Protocol: The Hydroxamate Assay

Principle: This is an endpoint assay.[1][2] Kinetic (continuous) measurement is not possible because the color development requires acid termination.

Experimental Workflow
  • Equilibration: Pre-warm the Reaction Mixture (this compound + Hydroxylamine) to 37°C.

  • Initiation: Add enzyme to the substrate mixture.

  • Incubation: Allow reaction to proceed for exactly 10 minutes.

  • Termination: Add Stop Solution (contains

    
     and Acid).
    
  • Quantification: Measure Absorbance at 525 nm (

    
    ).
    
Step-by-Step Procedure

Reaction Mix (Per well/tube):

  • 30 µL this compound (30 mM Stock)

  • 30 µL Hydroxylamine/Glutathione Mix

  • Buffer: 0.2 M Tris-Acetate, pH 6.0 (adjust volume to final 200 µL reaction volume)

Execution:

  • Pipette Reaction Mix into tubes/plate. Incubate at 37°C for 5 min.

  • Add 20 µL MTG Enzyme Solution to start the reaction.

  • Incubate at 37°C for exactly 10 minutes .

  • Add 200 µL Stop Solution to terminate. Vortex immediately.

  • Centrifuge at 4,000 x g for 5 min (to remove any precipitated protein/enzyme).

  • Transfer supernatant to cuvette or read plate at 525 nm .

The "Blank" (Critical for Validity): Do not just use buffer. You must use a "Sample Blank" for every enzyme concentration.

  • Procedure: Add Stop Solution BEFORE adding the Enzyme. This accounts for any non-enzymatic hydrolysis of this compound or background color of the crude lysate.

Data Analysis & Calculations

Unit Definition: One Unit (U) of MTG activity is defined as the formation of 1.0 µmol of hydroxamic acid per minute at 37°C, pH 6.0.[1]

Calculation Formula

[2][3][4][5]
  • 
     : Absorbance of reaction.[6]
    
  • 
     : Absorbance of blank.
    
  • 
     : Extinction coefficient of the iron-hydroxamate complex.[1][2]
    
    • Standard Value:

      
       (at 525 nm).
      
    • Best Practice: Construct a standard curve using L-Glutamic acid

      
      -monohydroxamate  to determine the exact 
      
      
      
      for your spectrophotometer.
  • 
     : Path length (1 cm for cuvettes; ~0.6 cm for 200µL in 96-well plate).
    
  • 
     : Reaction time (10 min).
    
  • 
     : Final volume after stop solution (e.g., 0.42 mL).
    
  • 
     : Volume of enzyme added (e.g., 0.02 mL).
    
  • 
     : Dilution Factor of the enzyme sample.
    
Workflow Visualization

Assay_Workflow cluster_Test Test Sample cluster_Blank Control Blank Start Start: Prepare Reagents Mix Mix Substrates (this compound + Hydroxylamine) Start->Mix Split Split into Two Sets Mix->Split Step1 Add Enzyme Split->Step1 B_Step1 Add Stop Solution (FeCl3) Split->B_Step1 Step2 Incubate 10 min @ 37°C Step1->Step2 Step3 Add Stop Solution (FeCl3) Step2->Step3 Measure Centrifuge & Measure A525 Step3->Measure B_Step2 Add Enzyme B_Step1->B_Step2 B_Step3 Incubate 10 min @ 37°C B_Step2->B_Step3 B_Step3->Measure Calc Calculate Activity (U/mL) Measure->Calc

Figure 2: Logical flow for the Hydroxamate Assay ensuring background correction via proper blanking.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Precipitation after Stop Sol. Protein concentration too high or this compound insolubility.Centrifuge samples at high speed (10k x g) before reading. Ensure this compound was fully dissolved in buffer, not water.
High Background (Blank) Hydrolysis of this compound or oxidized Hydroxylamine.Prepare Hydroxylamine fresh. Ensure pH is exactly 6.0 (higher pH promotes auto-hydrolysis).
Low Signal (

Abs)
Enzyme inactive or inhibition by oxidation.Add reduced Glutathione (GSH) or DTT to the reaction mix to protect the active site Cysteine.
Non-Linear Kinetics Substrate depletion or product inhibition.Dilute enzyme so that

is between 0.2 and 0.8. Ensure <10% substrate consumption.

References

  • Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518–5525. Link

  • Ando, H., et al. (1989). Purification and Characteristics of a Novel Transglutaminase Derived from Microorganisms. Agricultural and Biological Chemistry, 53(10), 2613-2617. Link

  • Zedira GmbH. (2023). Product Data Sheet: this compound (C001). Link[2]

  • Grossowicz, N., et al. (1950). A Colorimetric Method for the Determination of Glutamotransferase Activity. Journal of Biological Chemistry, 187, 111-125. Link

Sources

Determining the Kinetic Parameters of Transglutaminase with Z-Gln-Gly-OH via the Hydroxamate Assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of isopeptide bonds, playing crucial roles in physiological processes and industrial applications.[1] Accurate characterization of their enzymatic activity is fundamental for research and development. This guide provides a detailed protocol for determining the key kinetic parameters—Michaelis constant (Km) and maximum velocity (Vmax)—of transglutaminase using the well-established chromogenic substrate, N-Carbobenzoxy-L-Glutaminylglycine (Z-Gln-Gly-OH).[2][3] The methodology is based on the reliable hydroxamate colorimetric assay, which offers a robust and accessible endpoint measurement.[4][5] We will delve into the scientific principles, provide a step-by-step experimental workflow, and guide you through the data analysis required to derive these critical enzymatic constants.

Introduction and Scientific Principles

Transglutaminases (EC 2.3.2.13) catalyze a post-translational acyl-transfer reaction between the γ-carboxamide group of a peptide-bound glutamine residue and a primary amine.[1] When the amine is the ε-amino group of a lysine residue, this results in stable protein cross-linking. The activity of these enzymes is critical in processes ranging from blood coagulation and tissue stabilization to cell signaling.[1][6]

To quantify TGase activity and characterize its interaction with substrates, we determine its kinetic parameters.

  • Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate, indicative of the enzyme's catalytic capacity.

  • Km is the substrate concentration at which the reaction velocity is half of Vmax. It serves as an inverse measure of the affinity between the enzyme and its substrate; a lower Km signifies a higher affinity.[7][8]

This protocol utilizes this compound, a synthetic dipeptide that acts as a potent γ-glutamyl donor substrate for TGase.[2][9]

The Hydroxamate Assay Principle

The assay is a two-stage process. First, in the enzymatic reaction, TGase incorporates hydroxylamine (an amine donor) into the this compound substrate.[4][10] This forms a stable γ-glutamyl hydroxamate product.

  • Enzymatic Reaction: this compound + NH2OH ---(Transglutaminase)--> Z-Gln(γ-NHOH)-Gly-OH + NH3

Second, the reaction is terminated, and the product is quantified. The addition of an acidic ferric chloride (FeCl3) solution stops the enzymatic activity and complexes with the newly formed hydroxamate group, producing a distinct red-purple color.[4][10] The absorbance of this complex is measured spectrophotometrically at approximately 525 nm, which is directly proportional to the amount of product formed.[4]

The Transglutaminase Catalytic Cycle

The enzymatic reaction proceeds via a two-step, ping-pong mechanism involving a covalent acyl-enzyme intermediate.

  • Acylation: The active site cysteine residue of TGase performs a nucleophilic attack on the γ-carboxamide group of the glutamine residue in this compound, releasing ammonia. This forms a covalent γ-glutamyl thioester intermediate.[11]

  • Deacylation: The amine donor (hydroxylamine in this assay) then attacks the thioester intermediate, regenerating the free enzyme and releasing the hydroxamate product.[11]

TGase_Catalytic_Cycle E_Cys TGase-SH (Active Enzyme) Intermediate Acyl-Enzyme Intermediate (TGase-S-CO-Gln-Gly-Z) E_Cys->Intermediate Acylation Product Hydroxamate Product E_Cys->Product Release Substrate This compound (Glutamine Donor) Substrate->E_Cys Intermediate->E_Cys Deacylation Ammonia NH₃ Intermediate->Ammonia Release AmineDonor NH₂OH (Hydroxylamine) AmineDonor->Intermediate Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Data Analysis P1 Prepare Reagents (Buffer, Substrate, Enzyme) A1 Set up reaction mix (Vary [this compound]) P1->A1 P2 Generate Standard Curve (Hydroxamate Standards) D1 Calculate Initial Velocity (v) for each [S] P2->D1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate with TGase Start Timer A2->A3 A4 Incubate for fixed time (e.g., 10 min) A3->A4 A5 Stop with FeCl₃/TCA A4->A5 A6 Read Absorbance (525 nm) A5->A6 A6->D1 D2 Plot 1/v vs. 1/[S] (Lineweaver-Burk Plot) D1->D2 D3 Determine Intercepts D2->D3 D4 Calculate Km and Vmax D3->D4

Caption: Experimental workflow for TGase kinetic parameter determination.

Data Analysis and Interpretation

The relationship between initial velocity (v) and substrate concentration ([S]) is described by the Michaelis-Menten equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S])

While a direct plot of v versus [S] yields a hyperbolic curve, determining Vmax accurately can be difficult. Therefore, a linear transformation, the Lineweaver-Burk or double-reciprocal plot, is used. [8][12] Lineweaver-Burk Equation: 1/v = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

  • Transform Data: For each data point, calculate 1/v and 1/[S].

  • Plot the Data: Plot 1/v on the y-axis against 1/[S] on the x-axis. The data should form a straight line.

  • Determine Parameters from the Plot: [13][14][15] * Y-intercept: The point where the line crosses the y-axis is equal to 1/Vmax .

    • X-intercept: The point where the line crosses the x-axis is equal to -1/Km .

    • Slope: The slope of the line is equal to Km/Vmax .

Sample Data and Plot
[S] (mM)1/[S] (mM⁻¹)v (µmol/min)1/v (min/µmol)
2.50.400.1109.09
5.00.200.1825.49
10.00.100.2673.75
20.00.050.3572.80
40.00.0250.4442.25

This is hypothetical data for illustrative purposes.

By plotting this data and performing a linear regression, one can find the intercepts and calculate the kinetic parameters. For instance, a reported Km for microbial TGase with this compound was 40.47 mM, with a Vmax of 44.44 U/mg. [13]

Interpretation of Results
  • Vmax: This value is directly proportional to the concentration of active enzyme in the assay. It is the theoretical maximum rate under the specific assay conditions (pH, temperature).

  • Km: This constant is a unique characteristic of the enzyme-substrate pair. A low Km indicates that the enzyme requires only a small amount of substrate to approach its maximum velocity, signifying high affinity. Conversely, a high Km indicates a lower affinity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Absorbance Contaminated reagents; Spontaneous hydrolysis of substrate.Use fresh, high-purity reagents. Run a blank without enzyme for every substrate concentration to subtract background.
No or Low Activity Inactive enzyme (oxidation, improper storage); Missing cofactor (e.g., Ca²⁺ for tTG); Incorrect pH.Use a fresh enzyme aliquot; ensure reducing agent is present. Verify CaCl₂ is added for tTG. Re-make and verify the pH of the assay buffer at 37°C.
Non-linear Lineweaver-Burk Plot Assay time was too long (not initial velocity); Substrate or product inhibition; Inaccurate pipetting at low substrate concentrations.Perform a time-course experiment to find the linear range. Dilute the enzyme if necessary. Use calibrated pipettes and careful technique. Note that double-reciprocal plots can overemphasize errors at low [S]. [16][17]
Precipitate Forms After Adding Stop Reagent High protein concentration in the sample.Centrifuge the samples after adding the stop reagent and before reading the absorbance. [5]

References

  • Zedira GmbH. (n.d.). Z-Glutamyl(γ-hydroxamate)-glycine - Activity Assay Kits. Retrieved from [Link]

  • Max-Rubner-Institut. (n.d.). Characterization of microbial transglutaminase. OpenAgrar. Retrieved from [Link]

  • Pinkas, D. M., et al. (2017). Structural and mechanistic analysis of Ca2+-dependent regulation of transglutaminase 2 activity using a Ca2+-bound intermediate state. PNAS, 114(42), E8806-E8815. Retrieved from [Link]

  • BMG LABTECH. (2013). Transglutaminase activity assay. Retrieved from [Link]

  • Mocan, L., et al. (2022). Comprehensive analysis of transglutaminase substrate preference by cDNA display coupled with next-generation sequencing and bioinformatics. Scientific Reports, 12(1), 13627. Retrieved from [Link]

  • Bentham Science. (n.d.). Chapter: Assay Method for Transglutaminase Activity. Retrieved from [Link]

  • Liu, S., et al. (2020). Influence of Microbial Transglutaminase on Physicochemical and Cross-Linking Characteristics of Individual Caseins. Foods, 9(9), 1232. Retrieved from [Link]

  • Begg, G. E., et al. (2006). Roles of calcium ions in the activation and activity of the transglutaminase 3 enzyme. Journal of Biological Chemistry, 281(21), 14683-14690. Retrieved from [Link]

  • ResearchGate. (n.d.). Lineweaver-Burk plot for Michaelis constant (K m ) and maximum velocity (V max ) values of the purified transglutaminase (TGase). Retrieved from [Link]

  • Goldenberg, D. P. (2023). Lecture 13: Determination of Km and Vmax. University of Utah. Retrieved from [Link]

  • Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • PeptaNova. (n.d.). This compound. Retrieved from [Link]

  • Dr. Prakash Mungli. (2016). How to Calculate Km and Vmax using Lineweaver Burk Plot. YouTube. Retrieved from [Link]

  • Medicosis Perfectionalis. (2020). Lineweaver Burk plot. YouTube. Retrieved from [Link]

  • Singh, U. S., & Kunapuli, S. P. (1998). Tissue Transglutaminase Is an in Situ Substrate of Calpain: Regulation of Activity. Journal of Biological Chemistry, 273(42), 27533-27539. Retrieved from [Link]

  • Patsnap. (2025). How to Determine Km and Vmax from Lab Data. Retrieved from [Link]

  • Ahern, K., & Rajagopal, I. (2023). 4.10: Lineweaver-Burk Plots. Biology LibreTexts. Retrieved from [Link]

  • bioRxiv. (2025). Calcium Dependent Conformational Changes in Human Transglutaminase 2 and its Implications in Celiac Disease. Retrieved from [Link]

  • Biocompare. (n.d.). Transglutaminase ELISA Kits. Retrieved from [Link]

  • Singh, U. S., & Kunapuli, S. P. (1996). Modulation of the in situ activity of tissue transglutaminase by calcium and GTP. Journal of Biological Chemistry, 271(48), 30580-30585. Retrieved from [Link]

  • Dalziel, K. (1969). The significance of abrupt transitions in Lineweaver–Burk plots with particular reference to glutamate dehydrogenase. Negative and positive co-operativity in catalytic rate constants. Biochemical Journal, 114(3), 547-556. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiFluo™ Glutaminase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of commonly used glutamine substrate Z-Gln-Gly. Retrieved from [Link]

  • Nemes, Z., et al. (1999). A novel function for transglutaminase 1: Attachment of long-chain ω-hydroxyceramides to involucrin by ester bond formation. PNAS, 96(15), 8402-8407. Retrieved from [Link]

  • Zedira GmbH. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: Targeting Transglutaminase in Drug Discovery using Z-GLN-GLY-OH

[1]

Executive Summary

Transglutaminases (TGases), particularly Tissue Transglutaminase (TG2), are pivotal therapeutic targets in fibrosis, Celiac disease, neurodegeneration, and cancer. The development of potent TG2 inhibitors requires robust, reproducible kinetic assays. Z-GLN-GLY-OH (N-Benzyloxycarbonyl-L-glutaminylglycine) serves as the "gold standard" amine-acceptor substrate for these assays.

Unlike complex protein substrates (e.g., casein), this compound is a defined small molecule. This allows for precise kinetic characterization (


Mechanistic Principles

The Transamidation Reaction

TG2 functions via a modified ping-pong mechanism. The active site cysteine attacks the

In the presence of a primary amine (the acceptor), the acyl group is transferred to the amine, regenerating the free enzyme. In the Hydroxamate Assay , hydroxylamine (

525 nm1
Reaction Pathway Diagram

TGase_MechanismEnzymeTGase (Active Site Cys-SH)AcylEnzymeAcyl-Enzyme Intermediate(Thioester)Enzyme->AcylEnzyme Thioester FormationSubstrateSubstrate(this compound)Substrate->AcylEnzyme Thioester FormationProductProduct(Z-Gln-Hydroxamate-Gly)AcylEnzyme->Product + Hydroxylamine(Nucleophilic Attack)AmmoniaNH3 (Released)AcylEnzyme->AmmoniaAmineAmine Donor(Hydroxylamine)Product->Enzyme Enzyme RegeneratedIronComplexIron(III) Complex(Red Color - 525nm)Product->IronComplex + FeCl3 / TCA(Stop Solution)

Figure 1: The catalytic cycle of Transglutaminase utilizing this compound and Hydroxylamine, culminating in the colorimetric detection of the hydroxamate-iron complex.[1]

Critical Reagent Preparation

To ensure assay validity (

ReagentConcentration (Final)Preparation Notes
This compound 30 mM (Stock)Dissolve in minimal 0.1M NaOH or DMSO, then dilute with water. Sonicate if necessary.[2] Store at -20°C.
Hydroxylamine 200 mMMust be prepared FRESH daily. Neutralize to pH 6.0 immediately.
Glutathione (GSH) 10 mMEssential reducing agent to maintain the active site Cysteine. Prepare fresh.
Calcium Chloride 5 mMTG2 is

-dependent. Do not use PBS with EDTA/EGTA.
Stop Reagent --12% Trichloroacetic acid (TCA) + 5%

in 0.1M HCl.

Protocol A: Kinetic Characterization (Standard Cuvette Assay)

This protocol is designed for determining the specific activity of TGase batches or detailed kinetic profiling (

Workflow
  • Reaction Cocktail Prep: Combine the following in a tube (volumes for 1 mL final reaction):

    • Tris-Acetate Buffer (pH 6.0): 200 mM

    • 
      : 5 mM
      
    • Glutathione (Reduced): 10 mM

    • This compound: 30 mM

    • Hydroxylamine: 100 mM

  • Equilibration: Incubate the cocktail at 37°C for 5 minutes.

  • Initiation: Add Transglutaminase enzyme (0.01 – 0.1 Units) to the cuvette/tube. Mix by inversion immediately.

  • Incubation: Incubate at 37°C for exactly 10 minutes .

  • Termination: Add 1.0 mL of Stop Reagent . The solution should turn a reddish-brown color if activity is present.

  • Clarification: Centrifuge at 4,000 x g for 5 minutes to remove precipitated protein (enzyme).

  • Measurement: Transfer supernatant to a cuvette and read Absorbance at 525 nm (

    
    ).
    
Data Analysis

Calculate activity using the extinction coefficient of the iron-hydroxamate complex.

  • 
    : 
    
    
    (approximate) or generate a standard curve using L-Glutamic acid
    
    
    -monohydroxamate.

Where


Protocol B: High-Throughput Screening (HTS) for Inhibitors[1][5]

This protocol adapts the chemistry for 96-well plates to screen libraries for TG2 inhibitors.

HTS Workflow Diagram

HTS_WorkflowPlate96-Well Plate Prep(Buffer + CaCl2 + GSH)CompoundsAdd Test Compounds(DMSO Stocks)Plate->CompoundsEnzymeAdd TGase Enzyme(Pre-incubation 10 min)Compounds->EnzymeSubstrateAdd Substrate Mix(this compound + Hydroxylamine)Enzyme->SubstrateIncubateIncubate 30 min @ 37°CSubstrate->IncubateStopAdd Stop Solution(FeCl3 / TCA)Incubate->StopReadRead Absorbance @ 525nmStop->Read

Figure 2: Step-by-step workflow for HTS inhibitor screening.

Step-by-Step Procedure
  • Plate Setup: In a clear 96-well plate, add 10

    
    L  of test compound (in DMSO, final conc. typically 10-100 
    
    
    M). Include DMSO-only controls (0% inhibition) and EDTA controls (100% inhibition).
  • Enzyme Addition: Add 40

    
    L  of TGase enzyme solution (diluted in Tris buffer pH 6.0, containing 5 mM 
    
    
    and 10 mM GSH).
  • Pre-Incubation: Incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind the enzyme before the substrate competes.

  • Substrate Start: Add 50

    
    L  of Substrate Mix (60 mM this compound + 200 mM Hydroxylamine).
    
  • Reaction: Incubate at 37°C for 20–30 minutes .

  • Development: Add 100

    
    L  of Stop Reagent.
    
  • Read: Measure absorbance at 525 nm using a microplate reader.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Low Signal-to-Noise Ratio

  • Cause: this compound solubility issues or oxidized enzyme.

  • Solution: Ensure this compound is fully dissolved (warm slightly or sonicate). Always use fresh Glutathione; oxidized TGase is inactive.

Issue 2: High Background in "Blank"

  • Cause: Hydroxylamine instability or iron reaction with other components.

  • Solution: Prepare Hydroxylamine immediately before use. Ensure the Stop Reagent contains sufficient acid (HCl/TCA) to keep the iron in solution and precipitate the protein cleanly.

Issue 3: Non-Linear Kinetics

  • Cause: Substrate depletion or product inhibition.

  • Solution: Reduce enzyme concentration or reaction time. The assay is linear only while <10% of substrate is consumed.

References

  • LookChem. this compound Product Information and Applications. Available at: [Link]

  • Zedira GmbH. Transglutaminase Assay Kit and Substrate Specificity. Available at: [Link][1]

  • National Institutes of Health (PMC). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor. Available at: [Link]

Application Note: Z-GLN-GLY-OH in Transglutaminase Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Z-Gln-Gly-OH (N-Benzyloxycarbonyl-L-glutaminylglycine) is a synthetic dipeptide derivative widely established as the "gold standard" substrate for characterizing Transglutaminases (TGases) . These enzymes (EC 2.3.2.13) catalyze Ca²⁺-dependent acyl-transfer reactions, cross-linking proteins via


-(

-glutamyl)lysine isopeptide bonds.

While TGases are essential for blood coagulation (Factor XIIIa) and skin barrier formation (TG1), their dysregulation acts as a driver in fibrosis, Celiac disease, and neurodegenerative disorders like Huntington’s disease.[1]

This guide details two distinct applications of this compound:

  • The Hydroxamate Activity Assay: Using this compound as a reporter substrate to quantify TGase kinetics and screen for novel inhibitors.

  • Competitive Inhibition: Using this compound as a "decoy" substrate to block physiological protein aggregation in biological systems.

Mechanism of Action

To use this compound effectively, one must understand the Ping-Pong Bi-Bi catalytic mechanism of Transglutaminase.

  • Acyl-Enzyme Formation: The active site Cysteine of TGase attacks the

    
    -carboxamide of the Glutamine residue on this compound. Ammonia (
    
    
    
    ) is released, and a thioester intermediate is formed.
  • Acyl Transfer: An amine donor (physiologically a Lysine residue; experimentally often Hydroxylamine or Polyamines) attacks the intermediate.

  • Release: The cross-linked product is released, regenerating the free enzyme.

Why this compound?

  • The "Z" Group: The Benzyloxycarbonyl (Cbz) group protects the N-terminus, mimicking the peptide backbone and preventing nonspecific degradation.

  • Steric Access: The Glycine residue reduces steric hindrance, making the Glutamine highly accessible to the enzyme active site compared to bulkier peptides.

Diagram 1: The Hydroxamate Assay Principle

This diagram illustrates the chemical transformation used to quantify enzyme activity.

TGase_Mechanism Substrate This compound (Gln Donor) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Step 1: Thioester formation (-NH3) Amine Hydroxylamine (NH2OH) Amine->Intermediate Step 2: Nucleophilic Attack Enzyme Active TGase (Ca2+) Enzyme->Intermediate Product Z-Gln-Gly-Hydroxamate Intermediate->Product Product Release Complex Iron(III)-Hydroxamate Complex (Red Color) Product->Complex Step 3: + Fe(III) / TCA Read at 525 nm

Caption: The reaction pathway for the colorimetric detection of Transglutaminase activity using this compound and Hydroxylamine.

Protocol A: The Colorimetric Hydroxamate Assay

Application: Routine quantification of TGase activity (e.g., purified enzyme, tissue lysates) or High-Throughput Screening (HTS) of drug candidates.

Reagent Preparation

Note: this compound is hydrophobic. Proper dissolution is critical.

ComponentConcentrationPreparation Notes
Reaction Buffer 200 mM Tris-Acetate (pH 6.0)Adjust pH carefully at 37°C.
Substrate Stock 100 mM this compoundCritical: Dissolve in minimal 0.1 M NaOH or DMSO first, then dilute with buffer. Sonicate if cloudy.
Amine Donor 2 M Hydroxylamine-HClNeutralize to pH 6.0 with NaOH before use.
Cofactor 100 mM CaCl₂Essential for enzyme activation.
Stop Reagent 15% TCA + 5% FeCl₃Dissolve in 2.5 M HCl (or 0.1 M HCl for milder precipitation).
Assay Procedure (Standard 1 mL volume)
  • Cocktail Preparation: Mix the following in a microcentrifuge tube (per reaction):

    • 300 µL Reaction Buffer

    • 50 µL this compound Stock (Final: 5 mM)

    • 50 µL Hydroxylamine Stock (Final: 100 mM)

    • 50 µL CaCl₂ Stock (Final: 5 mM)

    • Water to adjust volume

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add Enzyme Sample (10–50 µL). Mix immediately.

    • Blank Control: Add buffer instead of enzyme.

    • Inhibitor Screening: Add test compound 10 mins prior to enzyme addition.

  • Incubation: Incubate at 37°C for exactly 10 minutes.

  • Termination: Add 500 µL Stop Reagent . A precipitate may form (protein).

  • Clarification: Centrifuge at 4,000 x g for 5 minutes to pellet protein precipitate.

  • Measurement: Transfer supernatant to a cuvette. Measure Absorbance at 525 nm .[2][3][4]

Data Analysis

Calculate activity using the extinction coefficient of the Iron-Hydroxamate complex.



  • 
     : Absorbance (Sample - Blank)[2]
    
  • 
     : Extinction coefficient (
    
    
    
    for the Fe-complex)
  • 
     : Time (min)
    
  • 
     : Volumes (mL)
    

Protocol B: Competitive Inhibition of Protein Cross-Linking

Application: Preventing the aggregation of pathological proteins (e.g., Huntingtin, Tau) in cell lysates or investigating the role of TGase in a biological process.

Concept: In this context, this compound is not used to measure activity, but to flood the enzyme. It acts as a "decoy" glutamine donor. TGase will preferentially react with the small, accessible this compound rather than cross-linking large, sterically hindered native proteins.

Experimental Workflow

Inhibition_Workflow Lysate Cell Lysate / Protein Mix (Contains TGase + Substrates) Treatment Add this compound (Excess: 10-20 mM) Lysate->Treatment Control Control: No Peptide (Vehicle Only) Lysate->Control Incubation Incubate 37°C (1 - 4 Hours) Treatment->Incubation Control->Incubation Analysis SDS-PAGE / Western Blot Incubation->Analysis Result_Inhib Result A: Low MW Bands (Cross-linking Blocked) Analysis->Result_Inhib + this compound Result_Ctrl Result B: High MW Smear (Aggregates Formed) Analysis->Result_Ctrl Control

Caption: Workflow for using this compound as a competitive inhibitor to validate TGase-mediated aggregation.

Step-by-Step Guide
  • Preparation: Prepare a 200 mM stock of this compound in DMSO.

  • System Setup: Aliquot cell lysate or purified protein mixture (e.g., fibrinogen) into two sets of tubes.

  • Treatment:

    • Tube A (Inhibited): Add this compound to a final concentration of 10–20 mM .

    • Tube B (Control): Add equivalent volume of DMSO.

  • Activation: Add CaCl₂ (5 mM) to initiate TGase activity.

  • Incubation: Incubate at 37°C. Time points: 30 min, 1h, 2h.

  • Analysis: Run samples on a reducing SDS-PAGE gel.

    • Observation: The Control tube should show high molecular weight smears (polymerization) at the top of the gel. The Treated tube should retain distinct monomeric bands, proving that this compound successfully competed for the active site.

Technical Considerations & Troubleshooting (Expertise)

IssueProbable CauseCorrective Action
Substrate Precipitation Hydrophobic nature of "Z" group.Do not add aqueous buffer directly to solid powder. Dissolve in DMSO or dilute NaOH first. Maintain pH > 6.0.
High Background (Blank) Spontaneous hydrolysis or Iron reaction.Ensure Hydroxylamine is freshly prepared and neutralized. Always subtract the "No Enzyme" blank.
No Activity Detected Inactive Enzyme or EDTA presence.TGases are strictly Ca²⁺ dependent.[1] Ensure no EDTA/EGTA is present in the sample buffer. Add excess CaCl₂ (5-10 mM).
Non-Linear Rates Substrate depletion.The assay is linear only while <10% of substrate is consumed. Reduce incubation time or enzyme concentration if OD > 1.0.

References

  • Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase.[5][6][7] Journal of Biological Chemistry, 241(23), 5518–5525.[7]

  • Lorand, L., et al. (1962). Transpeptidation Mechanism in Blood Clotting. Nature, 194, 1148–1149.[2]

  • Gross, M., et al. (2005). Methods for Enzymatic Analysis of Transglutaminase Activity. Methods in Enzymology.

  • Zedira GmbH. (n.d.). Transglutaminase Assay Technical Guide.

Sources

Application Note: Z-GLN-GLY-OH for Surface Modification and Enzymatic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Gln-Gly-OH (Cbthis compound) is the canonical glutamine-donor ("Q-donor") substrate for Transglutaminase (TGase) enzymes. While historically utilized as a soluble substrate for kinetic assays, its utility has expanded into surface engineering and biomaterial functionalization .

This guide details the application of this compound in two distinct surface-related contexts:

  • Quantitative Activity Assessment: Using this compound to measure the catalytic activity of enzymes (TGases) that have been immobilized onto surfaces.

  • Enzymatic Surface Grafting: Utilizing this compound as a model ligand to functionalize amine-rich surfaces (e.g., Chitosan, Poly-L-Lysine, Aminosilane-glass), thereby altering surface hydrophobicity and capping reactive amines.

Technical Background & Mechanism

The Molecule: this compound[1][2][3][4][5]
  • Chemical Structure: N-Benzyloxycarbonyl-L-Glutaminylglycine.[1][2]

  • Role: It mimics the N-terminal glutamine residues found in protein substrates. The Benzyloxycarbonyl (Z) group acts as a hydrophobic protecting group that mimics the peptide backbone, facilitating enzyme recognition, while the Glycine spacer ensures the Glutamine side chain is accessible to the enzyme active site.

  • Reactive Center: The

    
    -carboxamide group of the Glutamine residue.
    
Mechanism of Action: The Acyl-Transfer Reaction

Transglutaminases (e.g., Streptomyces mobaraensis mTGase or mammalian TG2) catalyze an acyl-transfer reaction. This compound acts as the Acyl Donor .

  • Acyl-Enzyme Formation: The active site Cysteine of the TGase attacks the

    
    -carboxamide of this compound, releasing ammonia (
    
    
    
    ) and forming a thioester intermediate.
  • Nucleophilic Attack: A primary amine (the Acyl Acceptor ) attacks the thioester.

    • In Assays: The acceptor is Hydroxylamine (

      
      ).
      
    • In Grafting: The acceptor is a surface-bound

      
      -amino group (Lysine) or a primary amine on a polymer chain.
      
  • Product Release: The enzyme is regenerated, and a stable isopeptide (or amide) bond is formed between Z-Gln-Gly and the surface.

TGase_Mechanism Figure 1: Mechanism of TGase-mediated reaction using this compound. Substrate This compound (Q-Donor) Intermediate Thioester Intermediate (Enzyme-Substrate Complex) Substrate->Intermediate Nucleophilic Attack Enzyme TGase Enzyme (Active Site Cys) Enzyme->Intermediate Nucleophilic Attack Product Grafted Surface / Hydroxamate (Stable Amide Bond) Intermediate->Product Acyl Transfer Ammonia NH3 (Byproduct) Intermediate->Ammonia Release Amine Primary Amine (Surface-NH2 or NH2OH) Amine->Product Nucleophilic Attack

Application 1: Quantitative Surface Activity Assay

Objective: Determine the specific activity of Transglutaminase that has been immobilized on a solid support (e.g., nanoparticles, hydrogels, or bacterial cellulose).

Principle: The Hydroxamate Assay . The immobilized enzyme reacts with soluble this compound and Hydroxylamine. The product, Z-Glutamyl-hydroxamate-Glycine, forms a red-colored complex with Iron(III) that is quantified spectrophotometrically at 525 nm.[3][4]

Protocol A: Surface-Immobilized TGase Assay

Reagents Required:

  • Reaction Buffer: 200 mM Tris-HCl, pH 6.0.

  • Substrate Solution: 30 mM this compound (dissolved in minimal 0.1M NaOH or DMSO, then diluted in buffer).

  • Amine Donor: 100 mM Hydroxylamine hydrochloride (neutralized to pH 6.0 with NaOH).

  • Stop/Detection Reagent: 12% Trichloroacetic acid (TCA), 5%

    
     in 0.1 M HCl.
    

Step-by-Step Procedure:

  • Preparation: Place the functionalized surface (e.g., 1

    
     film or 10 mg beads) into a 2 mL microcentrifuge tube.
    
  • Equilibration: Wash the surface twice with Reaction Buffer (Tris-HCl, pH 6.0) to remove storage buffers.

  • Reaction: Add 1.0 mL of Master Mix (Reaction Buffer containing 30 mM this compound + 100 mM Hydroxylamine + 10 mM Glutathione).

  • Incubation: Incubate at 37°C for 10–30 minutes with gentle agitation (orbital shaker, 100 rpm). Note: Agitation is critical for surface-liquid mass transfer.

  • Termination: Remove 500 µL of the supernatant and transfer to a fresh tube. Add 500 µL of Stop/Detection Reagent .

  • Development: Allow color to develop for 5 minutes. A burgundy/red color indicates activity.

  • Quantification: Centrifuge (if precipitate forms) and measure Absorbance at 525 nm .

  • Calculation: Use a standard curve of L-Glutamic acid

    
    -monohydroxamate.
    
    
    
    
    (Where
    
    
    is the extinction coefficient, typically calibrated via the standard).

Application 2: Enzymatic Grafting onto Aminated Surfaces

Objective: Covalently attach this compound to a surface containing primary amines (e.g., Chitosan films, Aminosilane-treated glass). This demonstrates the "Grafting-to" approach and modifies surface physicochemistry.

Rationale: The Z-group is hydrophobic. Grafting this compound onto a hydrophilic amine surface (like Chitosan) will increase the water contact angle and block reactive amines, reducing non-specific electrostatic binding.

Protocol B: Grafting this compound to Chitosan Films

Materials:

  • Surface: Chitosan-coated glass slides or free-standing films (rich in primary amines).

  • Enzyme: Microbial Transglutaminase (mTGase) (approx. 10 U/mL).

  • Substrate: this compound (10 mM).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.0 (or Tris pH 7.0).

Step-by-Step Procedure:

  • Surface Pre-treatment: Swell the Chitosan film in PBS (pH 7.0) for 30 minutes to ensure polymer chain mobility.

  • Reaction Mixture: Prepare a solution of 10 mM this compound in PBS. Add mTGase to a final concentration of 1–5 U/mL.

  • Incubation: Submerge the Chitosan surface in the reaction mixture. Incubate at 37°C for 2–4 hours.

    • Control: Incubate a parallel sample in solution without mTGase to account for physical adsorption.

  • Washing (Critical):

    • Wash 3x with PBS + 0.1% Tween-20 (to remove adsorbed enzyme).

    • Wash 3x with deionized water (to remove salts).

    • Wash 1x with Ethanol (to remove physically adsorbed this compound).

  • Drying: Dry under a stream of Nitrogen or in a vacuum desiccator.

Characterization of Grafting

Since the hydroxamate assay cannot detect the product (the amide bond is already formed), use the following methods to validate Protocol B:

MethodExpected Result (Grafted vs. Control)Mechanism of Detection
Contact Angle Increase (e.g., from 60° to 80°)The "Z" (benzyloxy) group is hydrophobic/aromatic, masking the hydrophilic amines.
XPS (X-ray Photoelectron Spectroscopy) Appearance of C=O (Amide) and Aromatic C signals.Detection of the specific chemical shift of the Z-group carbons.
Ninhydrin Test Reduced purple intensityThis compound consumes the free surface amines (-NH2), reducing the Ninhydrin signal.

Workflow Diagram

Workflow Figure 2: Workflow for Enzymatic Grafting of this compound. Start Start: Aminated Surface (e.g. Chitosan) Mix Prepare Reaction Mix (this compound + mTGase) Start->Mix Immerse Incubate Incubation (37°C, 2-4 Hours) Mix->Incubate Catalysis Wash Stringent Washing (PBS/Tween -> EtOH -> Water) Incubate->Wash Remove Unbound Analyze Characterization (Contact Angle / XPS) Wash->Analyze Validate

References

  • Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518–5525. Link

  • Gross, M., et al. (2005). Amine binding sites in transglutaminase. The Journal of Biological Chemistry, 280, 2793-2799. Link

  • Sigma-Aldrich. Enzymatic Assay of Transglutaminase (EC 2.3.2.13). Technical Bulletin. Link

  • Zedira GmbH. Product Data Sheet: this compound (Z009). Transglutaminase Substrates. Link

  • Song, R., et al. (2018). Microbial transglutaminase: A review of its production and application in food processing. Comprehensive Reviews in Food Science and Food Safety. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing Z-GLN-GLY-OH for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Z-GLN-GLY-OH (N-Carbobenzyloxy-L-Glutaminyl-Glycine) . It is designed to address the frequent solubility and stability challenges associated with this peptide derivative, particularly in the context of Transglutaminase (TGase) assays.

Topic: Troubleshooting Solubility & Stability of this compound Applicable For: Transglutaminase Assays, Peptidomimetic Synthesis, Substrate Specificity Studies Chemical Profile:

  • IUPAC Name: (S)-2-(5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid[1][2]

  • Molecular Weight: 337.33 g/mol [1][2]

  • Key Characteristic: Amphiphilic (Hydrophobic Z-cap + Polar Gln-Gly core)

The Core Issue: Why won't it dissolve?

The User Problem: "I purchased this compound, added water or PBS, and it remained a cloudy suspension even after vortexing."

The Scientific Explanation: this compound presents a classic "solubility paradox." While the Glutamine (Gln) and Glycine (Gly) residues are polar, the Carbobenzyloxy (Z or Cbz) protecting group on the N-terminus is highly hydrophobic (aromatic).

  • Free Acid Form: The commercial "OH" form is a free carboxylic acid. In pure water (pH ~5.5–6.0), the ionization of the C-terminal carboxyl group is often insufficient to overcome the hydrophobic aggregation forces driven by the Z-group.

  • The Fix: You must deprotonate the carboxylic acid (convert to salt) or use a chaotropic co-solvent to disrupt the hydrophobic interactions.

Interactive Troubleshooting Guide (Q&A)

CATEGORY A: Dissolution Failures

Q1: I am using the free acid (this compound). How do I prepare a 50 mM stock solution? Recommendation: Do not use pure water. You have two robust options depending on your downstream assay tolerance.

  • Method A: The Alkaline Shift (Recommended for Aqueous Assays)

    • Weigh the peptide.

    • Add 0.1 M NaOH (Sodium Hydroxide) dropwise until the solid fully dissolves. The target concentration should be roughly 50 mg/mL (approx. 148 mM) in the alkaline step.

    • Once clear, dilute immediately with your assay buffer (e.g., Tris-HCl pH 6.0 or 8.0) to the final volume.

    • Why this works: This converts the insoluble free acid into the highly soluble sodium salt (Na-Z-Gln-Gly).

  • Method B: The Organic Stock (DMSO)

    • Dissolve the peptide in 100% DMSO (Dimethyl Sulfoxide) to make a 100 mM – 200 mM "Master Stock."

    • Dilute this stock into your aqueous buffer.

    • Warning: Ensure the final DMSO concentration in your assay is <5% (v/v) to strictly avoid inhibiting Transglutaminase activity.

Q2: I bought the "Sodium Salt" version (Na-Z-Gln-Gly). Do I still need NaOH? Answer: No. The sodium salt is pre-ionized. It should dissolve directly in neutral buffers (Tris, MOPS, HEPES) or water. If you see turbidity, mild sonication (30 seconds) is sufficient.

CATEGORY B: Stability & Precipitation[1][2]

Q3: My solution was clear, but precipitates after sitting at 4°C. Why? Answer: This is likely "Isoelectric Crash-Out" or Salt Shielding .

  • Mechanism: If your buffer pH drifts near pH 3.5–4.0 (the pKa of the carboxyl group), the molecule protonates and becomes insoluble.

  • Thermodynamics: At 4°C, the solubility limit decreases.

  • Fix: Store stocks at -20°C. If a precipitate forms at 4°C, warm to 25°C and vortex. If it persists, check the pH; it may have drifted acidic.

Q4: Can I heat the solution to speed up dissolution? Answer: Proceed with Caution.

  • Limit: Do not exceed 40°C.

  • Risk: Glutamine (Gln) is susceptible to deamidation (converting to Glutamic acid) at high temperatures, especially in alkaline conditions. This changes the substrate specificity and ruins your TGase assay kinetics.

CATEGORY C: Assay Compatibility

Q5: Will DMSO interfere with my Transglutaminase (TGase) assay? Answer: Generally, TGase enzymes (both tissue and microbial) are tolerant to low levels of organic solvents.

  • Safe Zone: < 2% v/v DMSO.

  • Caution Zone: 2% – 10% v/v (Run a solvent control).

  • Danger Zone: > 10% v/v (Likely denaturation or kinetic inhibition).

Visual Decision Tree: Solubilization Workflow

The following diagram outlines the logical decision process for solubilizing this compound based on the specific chemical form you possess.

SolubilityWorkflow Start Start: Identify Chemical Form CheckForm Is it Free Acid or Sodium Salt? Start->CheckForm Salt Sodium Salt (Na-Z-Gln-Gly) CheckForm->Salt Salt Form FreeAcid Free Acid (this compound) CheckForm->FreeAcid OH Form BufferAdd Add Neutral Buffer (Tris/HEPES, pH 6-8) Salt->BufferAdd Vortex Vortex / Mild Sonication BufferAdd->Vortex Ready Ready for Assay Vortex->Ready SolventChoice Choose Solubilization Method FreeAcid->SolventChoice MethodNaOH Method A: Alkaline Shift (Recommended for Aqueous Assays) SolventChoice->MethodNaOH MethodDMSO Method B: Organic Stock (High Solubility) SolventChoice->MethodDMSO AddNaOH Add 0.1M NaOH dropwise until clear MethodNaOH->AddNaOH DiluteBuffer Dilute with Assay Buffer AddNaOH->DiluteBuffer DiluteBuffer->Ready AddDMSO Dissolve in 100% DMSO (100-200 mM Stock) MethodDMSO->AddDMSO DiluteWater Dilute into Buffer (Keep DMSO < 5%) AddDMSO->DiluteWater DiluteWater->Ready

Figure 1: Decision tree for solubilizing this compound based on chemical form and assay requirements.

Quantitative Solubility Data

Use this table to determine the maximum solubility limits for your experimental design.

Solvent SystemSolubility Limit (Approx.)Notes
Pure Water (pH 7) < 1 mg/mL (Poor)Requires sonication; unstable suspension.
0.1 M NaOH > 50 mg/mL (High)Recommended. Converts acid to salt.
100% DMSO > 100 mg/mL (Very High)Excellent for "Master Stocks."
Tris Buffer (pH 6.0) ~10 mg/mL (Moderate)Only if using the Sodium Salt form.
Ethanol Low / ModerateNot recommended; poor solubility compared to DMSO.

Validated Protocol: Preparation of 50 mM Stock (Free Acid)

Materials:

  • This compound (Free Acid), 10 mg

  • 0.1 M NaOH (Freshly prepared)

  • Tris-Acetate Buffer (pH 6.0)

Procedure:

  • Weigh 10 mg of this compound (MW: 337.33) into a 1.5 mL microcentrifuge tube.

    • Calculation: 10 mg / 337.33 g/mol = 29.6 µmol.

  • Add 50 µL of 0.1 M NaOH.

  • Vortex vigorously for 30 seconds. The solution should turn clear.

    • Troubleshooting: If particles remain, add NaOH in 10 µL increments.

  • Add 542 µL of Tris-Acetate Buffer (pH 6.0) to reach a final volume of 592 µL .

    • Final Concentration: 29.6 µmol / 0.592 mL = 50 mM .

  • Check pH: Ensure the final pH is within the range of your assay (e.g., pH 6.0 ± 0.2). The buffer capacity should neutralize the small amount of NaOH added.

References

  • Zedira GmbH. Product Data Sheet: this compound (Cat# C001). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 302424: this compound. [Link]

  • Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518-5525. (Foundational reference for the hydroxamate assay using Z-Gln-Gly). [Link]

Sources

Technical Support Center: Optimizing Z-GLN-GLY-OH Reactivity through pH Adjustment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-GLN-GLY-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this dipeptide. Here, we will delve into the critical role of pH in modulating the reactivity of this compound, ensuring the success and reproducibility of your experimental outcomes.

The Pivotal Role of pH in this compound Chemistry

This compound, or N-Benzyloxycarbonyl-L-Glutaminyl-Glycine, is a valuable dipeptide building block in peptide synthesis and various biochemical assays.[1][2] Its reactivity is fundamentally governed by the ionization state of its functional groups: the terminal carboxylic acid, the amide side chain of glutamine, and the benzyloxycarbonyl (Z) protecting group. The pH of the reaction environment directly influences this ionization, making it a critical parameter to control for optimal reaction efficiency and to minimize side products.[3]

Understanding the "Why": pKa Values are Key

The behavior of this compound in a solution is best understood by considering the pKa values of its constituent amino acids. The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated.

Functional GroupApproximate pKaPredominant State at Physiological pH (~7.4)
Glycine α-carboxyl~2.34[4][5]Deprotonated (-COO⁻)
Glutamine α-carboxyl~2.17[6][7]Deprotonated (-COO⁻)
Glutamine α-amino~9.13[6][7]Protonated (-NH₃⁺)
Glycine α-amino~9.60[4][8]Protonated (-NH₃⁺)
Glutamine side chainN/A (amide)Neutral

Note: The terminal carboxyl group of the dipeptide this compound will have a pKa in the range of 3-4.[2][9]

At a pH below the pKa of the terminal carboxyl group, it will be predominantly protonated (-COOH) and unreactive as a nucleophile. Conversely, for reactions where the carboxyl group needs to be activated (e.g., peptide coupling), it is often deprotonated to the carboxylate (-COO⁻).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for activating the carboxyl group of this compound for a coupling reaction?

For activating the terminal carboxyl group with reagents like EDC/NHS, a slightly acidic pH of around 4.5-6.0 is generally recommended.[10] At this pH, the carboxyl group is sufficiently deprotonated to be reactive, while the amine nucleophile that will react with the activated ester is still protonated enough to avoid side reactions.

Q2: How does pH affect the stability of the Z-protecting group?

The benzyloxycarbonyl (Z or Cbz) group is generally stable under a wide range of pH conditions.[11] It is notably stable to mildly acidic and basic conditions, which is why it's a versatile protecting group.[12][13] However, it is sensitive to strong acids and catalytic hydrogenolysis, which are the common methods for its removal.[13][14][15] Extreme pH values (e.g., pH < 1 or pH > 12) combined with high temperatures should be avoided to prevent cleavage.[11]

Q3: Can pH influence the stability of the glutamine residue in this compound?

Yes. The amide side chain of glutamine can undergo hydrolysis to glutamic acid under strongly acidic or basic conditions, especially at elevated temperatures. While generally stable, prolonged exposure to extreme pH should be minimized to maintain the integrity of the peptide. L-glutamine in solution can also degrade over time, producing ammonia.[16]

Q4: I'm using this compound as a substrate for transglutaminase. What is the optimal pH for this enzymatic reaction?

This compound is a known γ-glutamyl donor substrate for transglutaminase (TGase).[17][18] The optimal pH for TGase activity is typically in the range of 6.0-7.5, depending on the specific enzyme and reaction conditions. It is crucial to consult the manufacturer's data sheet for the specific TGase you are using to determine the optimal pH for your assay.

Troubleshooting Guide: pH-Related Issues in this compound Reactions

Problem Potential pH-Related Cause Suggested Solution
Low Yield in Peptide Coupling pH too low: The carboxyl group of this compound is not sufficiently deprotonated and therefore less nucleophilic.Gradually increase the pH of the reaction mixture to the optimal range of 4.5-6.0 using a suitable buffer.
pH too high: The incoming amine nucleophile is deprotonated and may react with coupling reagents, leading to side products.Lower the pH to the recommended range. Ensure your amine component is added as a salt (e.g., hydrochloride) or that the pH is adjusted after its addition.
Formation of Side Products pH is not optimal for the coupling reagent: Some coupling reagents are more effective and have fewer side reactions within a specific pH range.Consult the technical documentation for your specific coupling reagent to ensure you are operating within its optimal pH window.
Hydrolysis of the Glutamine Side Chain Reaction conducted at extreme pH (acidic or basic): Prolonged exposure to harsh pH conditions can lead to the conversion of the glutamine side chain to glutamic acid.Whenever possible, perform reactions under milder pH conditions. If harsh pH is unavoidable, minimize reaction time and temperature.
Premature Cleavage of the Z-group Unintentionally strong acidic conditions: Contamination with strong acids or improper buffer preparation can lead to the loss of the Z-protecting group.Carefully prepare and verify the pH of all buffers and solutions. Avoid the use of strong acids unless deprotection is intended.
Poor Solubility of this compound pH is near the isoelectric point (pI) of the molecule: At its pI, a peptide has a net neutral charge and often exhibits minimum solubility.Adjust the pH of the solution away from the pI. For this compound, increasing the pH above ~4 will deprotonate the carboxyl group, increasing its solubility in aqueous media.

Experimental Workflow & Diagrams

Workflow for a Typical Peptide Coupling Reaction

Peptide Coupling Workflow cluster_activation Carboxyl Activation (pH 4.5-6.0) cluster_coupling Amine Coupling cluster_workup Work-up & Purification a This compound in appropriate solvent b Add Coupling Reagent (e.g., EDC/NHS) a->b Maintain pH c Add Amine Nucleophile b->c d Reaction Monitoring (e.g., TLC, LC-MS) c->d Allow reaction to proceed e Quench Reaction d->e f Purification (e.g., Chromatography) e->f

Caption: The predominant ionization state of the terminal carboxyl group of this compound at varying pH levels.

References

  • Vertex AI Search Result.
  • RSC Publishing. Temperature, pH and H-bond synergism for peptide bond formation. [Link]

  • LookChem. Cas 6610-42-0,this compound. [Link]

  • PubChem. L-Glutamine. [Link]

  • Brainly.com. The simplest amino acid is glycine. The pKa value for its carboxylic acid group is 2.34, and the pKa value. [Link]

  • Wikipedia. Amino acid. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • RSC Publishing. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. [Link]

  • Springer. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. [Link]

  • Chemistry Stack Exchange. amino acid pka of carboxylic acid. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups? [Link]

  • ResearchGate. How to check pH sensitivity of a peptide? [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Wikipedia. Protecting group. [Link]

  • Reddit. pKa's of Amino and Carboxylic Groups of Amino Acids : r/Mcat. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ACS Publications. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • Chromatography Forum. Peptide problem. [Link]

  • Pearson. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine... [Link]

Sources

Technical Support Center: Z-GLN-GLY-OH Transglutaminase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome. I am Dr. Aris Thorne, Senior Application Scientist.

You are likely here because your Transglutaminase (TGase) assay is suffering from high background absorbance, erratic replicates, or poor signal-to-noise ratios.[1] The Z-Gln-Gly-OH hydroxamate assay is the gold standard for TGase activity (specifically TG2 and microbial TG), but it is chemically temperamental.[1] It relies on the formation of a ferric-hydroxamate complex, a reaction that is prone to interference from both spontaneous hydrolysis and protein precipitation.[1]

This guide moves beyond basic kit instructions to address the causality of assay failure.

Part 1: The Mechanism & Noise Landscape[1]

To reduce noise, you must visualize where it originates.[1] The assay couples an enzymatic modification to a chemical colorimetric reaction.[1]

The Core Reaction:

  • Enzymatic Step: TGase catalyzes the transfer of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -carboxamide group of the glutamine donor (This compound ) to the amine donor (Hydroxylamine ).
    
  • Chemical Step: The resulting hydroxamate reacts with Iron(III) in an acidic (TCA) environment to form a red-burgundy complex (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    

The Noise Sources:

  • Chemical Noise: Spontaneous (non-enzymatic) hydrolysis of this compound creates false positives.[1]

  • Optical Noise: The acidic Stop Solution (TCA) precipitates carrier proteins in crude lysates, causing light scattering that mimics absorbance at 525 nm.[1]

TGase_Assay_Noise Substrate This compound (Substrate) Hydroxamate Z-Gln-Gly-Hydroxamate Substrate->Hydroxamate Enzymatic (Fast) Hydrolysis Spontaneous Hydrolysis Substrate->Hydrolysis Amine Hydroxylamine (Donor) Amine->Hydroxamate OldReagent Oxidized Hydroxylamine Amine->OldReagent Enzyme TGase Enzyme Enzyme->Hydroxamate Signal Red Complex (OD 525nm) Hydroxamate->Signal + Iron(III) Iron FeCl3 / TCA (Stop Soln) Iron->Signal Precipitate Protein Precipitation Iron->Precipitate Acid Shock Hydrolysis->Hydroxamate False Signal Precipitate->Signal Light Scatter (False OD) OldReagent->Signal Low Sensitivity

Caption: Figure 1. Kinetic pathway of the this compound assay. Note that protein precipitation (bottom right) is the primary source of false signal in crude lysates, while spontaneous hydrolysis (center) elevates blank values.[1]

Part 2: Troubleshooting Modules
Module A: High Blank Values (Chemical Noise)

Symptom: Your "No Enzyme" control reads OD > 0.1, or the reagent mix turns pink immediately.[1]

Potential CauseThe MechanismCorrective Action
Old Hydroxylamine Hydroxylamine is unstable and oxidizes over time.[1] Oxidized byproducts can react non-specifically or reduce the efficiency of the enzymatic step.[1]Prepare Fresh Daily. Never use stock solutions older than 2 hours. Neutralize the Hydroxylamine HCl to pH 6.0 immediately before use.[1]
Substrate Hydrolysis This compound is an ester-like peptide.[1] At high pH (>8.[1]0) or high temperatures, it hydrolyzes spontaneously, forming products that complex with iron.[1]Check pH. Ensure your reaction buffer is strictly pH 6.[1]0. Avoid storing the substrate in alkaline buffers.[1]
Iron Solution Drift The Ferric Chloride/TCA solution is photosensitive and hygroscopic.[1]Store the Stop Solution in amber bottles at 4°C. If it turns from yellow to brown/orange, discard it.
Module B: Erratic Replicates & "Ghost" Signal (Optical Noise)

Symptom: High variance between triplicates, or high signal in negative controls containing cell lysate.[1]

The Scientist's Insight: This is rarely an enzymatic issue. It is almost always Light Scattering .[1] The Stop Solution contains Trichloroacetic Acid (TCA).[1] When added to a crude lysate (e.g., tissue homogenate), TCA precipitates endogenous proteins.[1] These micro-precipitates float in the cuvette/well, scattering light.[1] The spectrophotometer reads this scatter as absorbance at 525 nm.[1][2]

Protocol Fix:

  • Mandatory Centrifugation: You must centrifuge the reaction mix after adding the Stop Solution but before reading the absorbance.[1]

  • Speed/Time: 4000 x g for 5–10 minutes (plates) or 10,000 x g for 3 minutes (tubes).

  • Transfer: Carefully transfer the supernatant to a fresh read plate/cuvette, avoiding the pellet.

Module C: Low Sensitivity

Symptom: Known positive controls yield low OD.[1]

  • Substrate Solubility: this compound is notoriously difficult to dissolve in pure water or acidic buffers.[1] If it crashes out of solution, the effective concentration drops below ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
    • Tip: Dissolve this compound in a small volume of 0.1 M NaOH or DMSO first, then dilute into the reaction buffer.

  • Reducing Agents: TGase (especially TG2) is a cysteine protease dependent on a reducing environment.[1]

    • Tip: Ensure your buffer contains 5–10 mM Glutathione (reduced) or DTT.[1] Without this, the enzyme active site oxidizes and inactivates.[1]

Part 3: The Optimized Protocol (Low-Noise)

This protocol incorporates the "clean-up" steps required for high-fidelity data.[1]

Reagents:

  • Substrate Stock: 30 mM this compound (Dissolve in minimal DMSO, bring to volume with Tris-Acetate pH 6.0).

  • Amine Donor: 100 mM Hydroxylamine + 10 mM Glutathione (Freshly prepared in water, pH adjusted to 6.0).

  • Stop Solution: 5% (w/v)

    
     in 12% (w/v) TCA and 2.5 N HCl.
    

Workflow:

  • Blanking Matrix: Prepare a "Reagent Blank" (Buffer only) and a "Sample Blank" (Lysate + Buffer, no Substrate) for every sample type.

  • Incubation:

    • Mix

      
       Sample/Enzyme + 
      
      
      
      Substrate Stock +
      
      
      Amine Donor.
    • Incubate at

      
       for 10–30 minutes (linear range).
      
  • Termination (The Critical Step):

    • Add

      
      Stop Solution .
      
    • Observation: The mixture will turn acidic and proteins will precipitate (cloudy appearance).[1]

  • Clarification:

    • Centrifuge at

      
       for 10 minutes. 
      
  • Quantification:

    • Transfer

      
       of the clear supernatant  to a fresh, transparent 96-well plate.
      
    • Read Absorbance at 525 nm .[1][2][3][4][5][6][7]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I run this assay in a continuous kinetic mode (reading every minute)? A: No. The detection method is destructive.[1] The Iron/TCA reagent stops the reaction and precipitates the enzyme.[1] For kinetic reads, you would need a different assay (e.g., Glutamate Dehydrogenase coupled assay), but that has lower sensitivity for this compound.[1]

Q: My lysate has high endogenous amine content. Will this interfere? A: Yes. Endogenous amines (polyamines, lysine residues) act as competitive inhibitors to the Hydroxylamine.[1]

  • Fix: Pass your crude lysate through a Zeba Spin Desalting Column (7K MWCO) or dialyze against the reaction buffer before the assay to remove small molecule amines.[1]

Q: Why is 525 nm the specific wavelength? A: This is the isosbestic point where the Iron(III)-Hydroxamate complex absorbs most strongly while minimizing interference from the yellow color of the uncomplexed Ferric Chloride.[1] Reading at 450 nm or 600 nm will significantly reduce your signal-to-noise ratio.[1]

References
  • Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase.[1] Journal of Biological Chemistry, 241(23), 5518–5525.[1]

    • Source:[1]

  • Sigma-Aldrich. Enzymatic Assay of Transglutaminase (EC 2.3.2.13).[1] Technical Bulletin.

    • Source:[1]

  • Zedira GmbH. Transglutaminase Assay Kit (Z009)

    • Source:[1]

Sources

Technical Support Center: Optimizing Z-GLN-GLY-OH Incubation for Transglutaminase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Hydroxamate Activity Assays using Z-Gln-Gly-OH. Applicable For: Microbial Transglutaminase (MTG), Tissue Transglutaminase (tTG), and Factor XIIIa. Support Tier: Level 3 (Method Development & Optimization).

Introduction: The Chemistry of the Assay

Welcome to the Technical Support Center. You are likely using This compound (N-Carbobenzoxy-L-glutaminylglycine) as a glutaminyl donor substrate to measure Transglutaminase (TGase) activity.[1]

This assay relies on the Hydroxamate Method (Folk & Cole, 1966).[2]

  • Enzymatic Reaction: TGase catalyzes the transfer of the

    
    -carboxamide group of the glutamine residue in this compound to an amine acceptor. In this assay, Hydroxylamine  acts as the acceptor.
    
  • Product Formation: The result is Z-Gln-Gly-hydroxamate .[3]

  • Detection: The reaction is stopped with an acidic Iron (III) Chloride solution. The iron forms a red-colored complex with the hydroxamate, absorbing at 525 nm .[2]

Critical Optimization Factor: The incubation time (


) determines whether you are measuring the initial velocity (

) or a substrate-depleted endpoint. Incorrect timing is the #1 cause of non-reproducible data.

The Golden Standard Protocol (Baseline)

Before optimizing, establish this baseline protocol. If your results deviate here, consult the Troubleshooting Module.

Reagents
  • Substrate (Donor): 30 mM this compound (Dissolve in Tris-Acetate buffer; sonication may be required).

  • Amine (Acceptor): 100 mM Hydroxylamine (Freshly prepared with glutathione).

  • Stop Reagent: 12% TCA (Trichloroacetic acid) + 5%

    
     in 0.1 M HCl.
    
Standard Workflow

G Start Reagent Prep (Fresh Hydroxylamine) Mix Reaction Mix (Substrate + Enzyme) Start->Mix Incubate Incubation (37°C, pH 6.0) Mix->Incubate Start Timer Stop Stop & Develop (Add TCA/FeCl3) Incubate->Stop End Timer Centrifuge Centrifuge (Remove Precipitate) Stop->Centrifuge Critical Step Read Read Absorbance (525 nm) Centrifuge->Read

Figure 1: Standard Hydroxamate Assay Workflow. Note the centrifugation step, which is critical for removing protein precipitates caused by TCA.

Optimization Guide: Determining the Linear Range

User Question: "How long should I incubate my reaction? Is 10 minutes enough?"

Technical Answer: You cannot arbitrarily choose a time. You must determine the Linear Range of product formation. If you incubate too long, the reaction slows down due to substrate depletion or product inhibition, leading to an underestimation of enzyme activity.

Protocol: The Time-Course Experiment

Perform this experiment whenever you change enzyme batches or substrate concentrations.

  • Prepare a Master Mix containing this compound, Hydroxylamine, and Buffer.

  • Add Enzyme to initiate the reaction at 37°C.

  • Aliquot Sampling: At specific time points (e.g., 5, 10, 20, 30, 45, 60 min), remove an aliquot and immediately mix it with the Stop Reagent .

  • Plot Data: Plot

    
     (Y-axis) vs. Time (X-axis).
    
Data Interpretation Table
Curve ShapeDiagnosisAction Required
Linear (

)
Ideal Kinetics.Select a time point within this range (e.g., if linear up to 30 min, use 15 min).
Plateau after 10 min Substrate Depletion.Decrease incubation time or dilute the enzyme.
Lag Phase (Sigmoidal) Activation Delay.Enzyme may be a zymogen (requires cleavage) or temperature equilibration is slow. Pre-incubate enzyme at 37°C.

Troubleshooting Module

Issue A: Low or No Signal at 525 nm

Symptom: The solution remains clear or pale yellow after adding the Stop Reagent.

Diagnostic Logic:

Troubleshooting Start Low Signal at 525nm CheckStd Check Standard Curve (L-Glu-gamma-hydroxamate) Start->CheckStd StdColor Does Standard turn Red? CheckStd->StdColor ReagentIssue Reagent Failure (Check FeCl3 or TCA) StdColor->ReagentIssue No EnzymeIssue Enzyme/Reaction Failure StdColor->EnzymeIssue Yes CheckSubstrate Check this compound Solubility EnzymeIssue->CheckSubstrate SolubilityFix Sonicate or warm This compound CheckSubstrate->SolubilityFix Cloudy/Precipitate EnzymeDead Enzyme Inactive (Check pH/Storage) CheckSubstrate->EnzymeDead Clear Solution

Figure 2: Diagnostic logic for low signal intensity.

Detailed Solutions:

  • Check the Iron Reagent: The color comes from the Iron-Hydroxamate complex.[2] If your standard (L-Glutamic acid

    
    -monohydroxamate) doesn't turn red, your 
    
    
    
    is bad.
  • Hydroxylamine Oxidation: Hydroxylamine is unstable. Always prepare it fresh with Glutathione (reduced) to prevent oxidation.

  • This compound Solubility: This peptide is hydrophobic. If it precipitates in the reaction buffer, the enzyme cannot access it.

    • Fix: Dissolve stock in a small volume of DMSO or 0.1M NaOH before diluting into the assay buffer.

Issue B: Heavy Precipitation after Stopping

Symptom: Upon adding the TCA/FeCl3 Stop Solution, the tube becomes cloudy, interfering with absorbance readings.

Cause:

  • Protein Precipitation: TCA precipitates the enzyme and any carrier proteins (e.g., BSA, gelatin) in the sample.

  • Substrate Precipitation: this compound is less soluble at acidic pH (the Stop Solution is highly acidic).

Solution:

  • Centrifugation (Mandatory): You must centrifuge the reaction tubes at 4,000 x g for 5-10 minutes after adding the stop solution. Measure the absorbance of the supernatant only.

  • Filter: Alternatively, pass the solution through a 0.45

    
    m syringe filter.
    

Frequently Asked Questions (FAQ)

Q1: My this compound powder won't dissolve in water. Is it bad? A: No. This compound has poor solubility in pure water.[2]

  • Protocol: Dissolve it in the reaction buffer (Tris-Acetate pH 6.0). If it resists, use mild sonication or dissolve in a minimal volume of 0.1 N NaOH, then adjust pH immediately.

Q2: Can I use a different Stop Solution? A: The acidic iron reagent serves two purposes: it stops the enzyme (via low pH/TCA) and develops the color (Iron).

  • Alternative: If TCA causes too much precipitation, you can try stopping with 0.1 M HCl first, centrifuging, and then adding a neutral

    
     solution, but the standard Folk & Cole reagent is most robust.
    

Q3: Why is the pH set to 6.0? A: This is the optimal pH for Streptoverticillium (Microbial) Transglutaminase (MTG).

  • Note: If you are studying Mammalian Tissue Transglutaminase (tTG), the optimal pH is higher (pH 7.5 - 8.0) and requires Calcium (

    
    ).[4] MTG is Calcium-independent. Ensure your buffer matches your specific enzyme.
    

Q4: How do I calculate Units of Activity? A: Use the extinction coefficient (


) or a standard curve.


  • 
    : Absorbance (minus blank).[4]
    
  • 
    : Total volume of assay (mL).
    
  • 
    : Extinction coefficient of the iron-hydroxamate complex (approx.[2] 
    
    
    
    , but you must determine this experimentally using a standard curve).
  • 
    : Incubation time (min).
    
  • 
    : Volume of enzyme added (mL).
    

References

  • Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase.[5][6] Journal of Biological Chemistry, 241(23), 5518–5525.

  • Sigma-Aldrich. Enzymatic Assay of Transglutaminase (EC 2.3.2.13). Product Information Sheet.

  • Zedira GmbH. Z-Glutamyl(gamma-hydroxamate)-glycine Product Data Sheet (Z018). Zedira Technical Resources.

  • Kieliszek, M., & Misiewicz, A. (2014). Microbial transglutaminase and its application in the food industry. Folia Microbiologica, 59(3), 241–250.

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Z-GLN-GLY-OH Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the dipeptide Z-GLN-GLY-OH. As a crucial intermediate or entity in various therapeutic modalities, ensuring the purity and stability of this compound through a robust analytical method is a non-negotiable aspect of regulatory compliance and product safety.

This document moves beyond a simple checklist of validation parameters. It delves into the rationale behind experimental choices, offering insights honed from years of experience in analytical development. The methodologies described herein are designed to be self-validating, ensuring data integrity and trustworthiness. All protocols and claims are substantiated with references to authoritative guidelines from the International Council for Harmonisation (ICH).

The Analytical Imperative: Why a Validated HPLC Method for this compound is Critical

This compound, or N-carbobenzoxy-L-glutaminyl-glycine, is a protected dipeptide that can serve as a building block in peptide synthesis or as a component in drug formulations. Its accurate quantification is essential for:

  • Purity Assessment: Determining the amount of the dipeptide in the drug substance and identifying any process-related impurities or degradation products.

  • Stability Studies: Evaluating the shelf-life of the drug substance or product under various environmental conditions.

  • Quality Control: Ensuring batch-to-batch consistency and adherence to predefined specifications.

A validated HPLC method provides the necessary assurance that the analytical results are accurate, reliable, and reproducible, forming the bedrock of product quality assessment.

Method Development: Crafting a Separation Strategy for this compound

The development of a successful HPLC method hinges on a systematic approach to selecting the appropriate chromatographic conditions. For a moderately polar dipeptide like this compound, reversed-phase HPLC is the technique of choice.[1][2]

Rationale for Chromatographic Choices
  • Stationary Phase: A C18 column is a versatile and robust starting point for peptide analysis, offering excellent hydrophobic retention and separation efficiency.[2][3] For this method, a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is typically required for peptide separations.[4]

    • Aqueous Phase (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, sharpening peak shape and improving reproducibility.[3]

    • Organic Phase (Mobile Phase B): 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[3]

  • Detection: The presence of the phenyl group in the Z-protecting group and the peptide bonds allows for sensitive UV detection. A wavelength of 220 nm is generally suitable for detecting peptides.[5]

Optimized Chromatographic Conditions

The following table summarizes the proposed HPLC method for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-60% B; 15-17 min: 60% B; 17-18 min: 60-5% B; 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 25 minutes

Method Validation: A Rigorous Examination of Performance

The validation of the analytical method is performed in accordance with the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[6][7][8] The objective is to provide a high degree of assurance that the method will consistently produce results that are accurate and precise.

dot graph "Validation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Method Development"; bgcolor="#F1F3F4"; "Method_Development" [label="Establish Chromatographic Conditions"]; }

subgraph "cluster_1" { label="Method Validation (ICH Q2(R1))"; bgcolor="#FFFFFF";

}

"Method_Development" -> "Specificity"; } caption: "Overall HPLC Method Validation Workflow."

System Suitability

Before commencing any validation experiments, and prior to each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[9][10][11][12] A standard solution of this compound is injected five times, and the following parameters are evaluated:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the ability to generate sharp peaks.[13]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the detector response.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and the mobile phase composition.
Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate specificity, a forced degradation study is conducted to intentionally degrade the this compound sample under various stress conditions.[14][15][16][17][18]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples are then compared to that of an unstressed standard. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks (resolution ≥ 2.0).

dot graph "Forced_Degradation_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Z_GLN_GLY_OH" [label="this compound"]; "Acid" [label="Acid Hydrolysis", fillcolor="#EA4335"]; "Base" [label="Base Hydrolysis", fillcolor="#EA4335"]; "Oxidation" [label="Oxidative Degradation", fillcolor="#FBBC05"]; "Thermal" [label="Thermal Degradation", fillcolor="#FBBC05"]; "Photolytic" [label="Photolytic Degradation", fillcolor="#34A853"];

"Degradation_Products" [label="Degradation Products", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Z_GLN_GLY_OH" -> "Acid" -> "Degradation_Products"; "Z_GLN_GLY_OH" -> "Base" -> "Degradation_Products"; "Z_GLN_GLY_OH" -> "Oxidation" -> "Degradation_Products"; "Z_GLN_GLY_OH" -> "Thermal" -> "Degradation_Products"; "Z_GLN_GLY_OH" -> "Photolytic" -> "Degradation_Products"; } caption: "Forced degradation pathways for this compound."

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[6] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[19]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
% RSD of Recovery ≤ 2.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is evaluated at two levels:

  • Repeatability (Intra-day Precision): The precision of the method over a short interval of time by the same analyst with the same equipment.

  • Intermediate Precision (Inter-day and Inter-analyst): The precision of the method when conducted by different analysts, on different days, and with different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and, if possible, on a different HPLC system.

ParameterAcceptance Criteria
% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

These are typically determined based on the signal-to-noise ratio.

ParameterAcceptance Criteria
Signal-to-Noise Ratio (LOD) 3:1
Signal-to-Noise Ratio (LOQ) 10:1
Precision at LOQ (% RSD) ≤ 10%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.

Experimental Protocol:

Introduce small variations to the following parameters and assess the impact on the results (e.g., retention time, peak area, and resolution):

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should still be met under these varied conditions.

Data Summary and Interpretation

The results of the validation studies should be compiled into clear and concise tables for easy interpretation.

Table of Validation Parameters and Results (Hypothetical Data)

Validation ParameterAcceptance CriteriaObserved ResultPass/Fail
Specificity Resolution ≥ 2.0> 2.0Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 50 - 15050 - 150Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5%Pass
Repeatability (% RSD) ≤ 2.0%0.8%Pass
Intermediate Precision (% RSD) ≤ 2.0%1.2%Pass
LOD (µg/mL) S/N ≈ 3:10.1Pass
LOQ (µg/mL) S/N ≈ 10:1; %RSD ≤ 10%0.3Pass
Robustness System suitability metMetPass

Conclusion: A Method Fit for Purpose

The comprehensive validation of this HPLC method for this compound demonstrates its suitability for its intended use in a quality control environment. The method is specific, linear, accurate, precise, and robust over the specified range. The established LOD and LOQ are adequate for the determination of the dipeptide at low levels. By adhering to the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and validate robust HPLC methods that ensure the quality, safety, and efficacy of their products.

References

  • Sammartano, A., Migliari, S., Serreli, G., Scarlattei, M., Baldari, G., & Ruffini, L. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Indian Journal of Nuclear Medicine, 38(1), 1-7. [Link]

  • Sammartano, A., Migliari, S., Serreli, G., Scarlattei, M., Baldari, G., & Ruffini, L. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Indian Journal of Nuclear Medicine, 38(1), 1-7. [Link]

  • dos Santos, A. C. S., da Silva, J. A., do Lago, C. L., & de Oliveira, M. A. L. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 3(12), 883-889. [Link]

  • International Conference on Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • dos Santos, A. C. S., da Silva, J. A., do Lago, C. L., & de Oliveira, M. A. L. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 3(12), 883-889. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023, November 1). International Journal for Research in Applied Science & Engineering Technology. [Link]

  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. [Link]

  • Forced Degradation Studies Research Articles. R Discovery. [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera. [Link]

  • Validation of a new analytical method for the RP-HPLC quantitative analysis of recombinant human insulin. Ukaaz Publications. [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. [Link]

  • Basics of HPLC Peptide Analysis. LCGC International. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Dipeptide Sequence Determination: Analyzing Phenylthiohydantoin Amino Acids by HPLC. Journal of Chemical Education. [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]

Sources

Z-GLN-GLY-OH vs monodansylcadaverine in TGase assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Z-GLN-GLY-OH vs. Monodansylcadaverine (MDC) in TGase Assays Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

This compound vs. Monodansylcadaverine (MDC)

Executive Summary: The Application Scientist’s Perspective

In the characterization of Transglutaminases (TGases), the choice between This compound (Z-QG) and Monodansylcadaverine (MDC) is not merely a choice of substrate; it is a choice between standardization and sensitivity .

  • This compound is the industry standard for unit definition . It utilizes a colorimetric hydroxamate reaction that is robust, cost-effective, and defines the "Folk & Cole" unit used in manufacturing and bulk QC.

  • Monodansylcadaverine (MDC) is the gold standard for kinetic profiling and high-throughput screening (HTS) . It acts as a fluorescent amine donor, offering sensitivity orders of magnitude higher than Z-QG, enabling real-time monitoring of reaction velocities (

    
    ) and inhibitor screening (
    
    
    
    ).

Bottom Line: Use Z-QG to determine how much enzyme you have (manufacturing/QC). Use MDC to determine what your enzyme is doing (kinetics/mechanism).

Mechanistic Divergence

To select the correct assay, one must understand that these two molecules probe opposite sides of the TGase "Ping-Pong Bi-Bi" reaction mechanism.

  • Z-QG acts as the Amine Acceptor (Glutamine mimic). It requires a small amine donor (Hydroxylamine) to complete the reaction.

  • MDC acts as the Amine Donor (Lysine mimic). It requires a protein-bound Glutamine donor (typically N,N-Dimethylcasein) to complete the reaction.

Figure 1: Substrate Entry in the TGase Catalytic Cycle[1]

TGase_Mechanism Enzyme Free TGase (Active Site-SH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Thioester Formation NH3 NH3 Release AcylEnzyme->NH3 Deamidation Product_Color Hydroxamate Product (Red Complex with Fe3+) AcylEnzyme->Product_Color + Hydroxylamine Product_Fluor Fluorescent Protein (Blue Shift/Intensity ↑) AcylEnzyme->Product_Fluor + MDC ZQG This compound (Gln Mimic) ZQG->Enzyme Substrate A Hydroxylamine Hydroxylamine (Amine Donor) Hydroxylamine->AcylEnzyme DMC Dimethylcasein (Gln Donor) DMC->Enzyme Substrate A MDC Monodansylcadaverine (Lys Mimic) MDC->AcylEnzyme

Caption: The TGase Ping-Pong mechanism showing distinct entry points for Z-QG (Gln-substrate) and MDC (Lys-substrate).

The this compound System (Colorimetric)[2][3]

This assay relies on the Hydroxamate Method .[2][3][4] The TGase catalyzes the transfer of the


-glutamyl group of Z-QG to hydroxylamine, forming Z-glutamyl-hydroxamate. This product forms a red complex with Iron (III) that absorbs at 525 nm .[2][4]
Performance Profile
  • Sensitivity: Low (Limit of Detection: ~0.1 - 1.0 mU/mL).

  • Linearity: Good up to ~0.8 µM hydroxamate.[5]

  • Throughput: Low/Medium (Endpoint assay; requires stopping and developing).

  • Interference: High susceptibility to reducing agents (DTT > 5mM) or iron-chelators (EDTA > 10mM in stop solution).

Validated Protocol (Standard Unit Definition)
  • Substrate Preparation:

    • Substrate Mix: 30 mM this compound, 100 mM Hydroxylamine, 10 mM Glutathione (reduced), 5 mM CaCl

      
       in 200 mM Tris-Acetate buffer (pH 6.0).
      
  • Workflow:

    • Incubate 100 µL of Enzyme Sample + 100 µL Substrate Mix at 37°C for 10 minutes.

    • Stop Reaction: Add 100 µL of Stop Reagent (12% TCA, 5% FeCl

      
       in 0.1 M HCl).
      
    • Centrifuge (if protein precipitates) to clear.

    • Measure Absorbance at 525 nm .[2][4][6]

  • Self-Validation Step: Always run a "Time 0" blank where the Stop Reagent is added before the enzyme to account for non-enzymatic hydrolysis of Z-QG.

The Monodansylcadaverine System (Fluorescent)[8][9][10]

MDC is a fluorescent alkylamine. When free in solution, its fluorescence is lower and red-shifted (water quenches the dansyl group). When incorporated into a hydrophobic protein pocket (like Dimethylcasein), the fluorescence intensity increases and undergoes a blue shift (typically Ex 330nm / Em 500nm).

Performance Profile
  • Sensitivity: High (Limit of Detection: < 10 ng enzyme).

  • Linearity: Excellent for initial velocity (

    
    ) determination.
    
  • Throughput: High (Continuous/Real-time in 96/384-well plates).

  • Interference: Background fluorescence from test compounds; inner filter effects if substrate concentration is too high.

Validated Protocol (Kinetic/HTS)
  • Substrate Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl

      
      , 1 mM DTT.
      
    • Substrates: 20 µM MDC (Amine Donor) + 2 mg/mL N,N-Dimethylcasein (DMC) (Amine Acceptor).

  • Workflow:

    • Pipette 180 µL of Assay Buffer containing MDC and DMC into a black 96-well plate.

    • Monitor baseline fluorescence (Ex 332 nm / Em 500 nm) for 2 minutes.

    • Initiate: Add 20 µL of Enzyme.

    • Read: Measure kinetics continuously for 10–30 minutes.

  • Self-Validation Step: Include an EDTA control (10 mM EDTA). TGase is Ca

    
    -dependent; if activity persists in EDTA, the signal is a false positive (non-specific binding or artifact).
    
Comparative Data Analysis

The following table summarizes the operational differences critical for assay development.

FeatureThis compound (Hydroxamate)Monodansylcadaverine (MDC)
Primary Output Absorbance (525 nm)Fluorescence (Ex 332 / Em 500)
Role in Reaction Gln-Donor (Amine Acceptor)Lys-Donor (Amine Donor)
Required Co-Substrate HydroxylamineN,N-Dimethylcasein (DMC)
Sensitivity (LOD) Micromolar (

M) range
Nanomolar (nM) range
Kinetic Capability Endpoint (Discontinuous)Real-time (Continuous)
Cost Per Well Low ($)Medium (

)
Unit Definition Industry Standard (1 Unit = 1

mol/min)
Relative Fluorescence Units (RFU)
Decision Framework: When to Use Which?

Use the following logic flow to determine the appropriate substrate for your specific experimental phase.

Figure 2: Assay Selection Workflow

Assay_Selection Start Experimental Goal? Branch1 QC / Manufacturing / Standard Unit Calculation Start->Branch1 Branch2 Inhibitor Screening / Kinetic Characterization Start->Branch2 ZQG_Select Select this compound Branch1->ZQG_Select LowEnzyme Sample has very low TGase concentration? Branch1->LowEnzyme MDC_Select Select Monodansylcadaverine Branch2->MDC_Select ZQG_Reason Reason: Direct molar quantification (Beer-Lambert Law) ZQG_Select->ZQG_Reason MDC_Reason Reason: High sensitivity & Real-time velocity curves MDC_Select->MDC_Reason LowEnzyme->MDC_Select Switch to MDC (Z-QG LOD is too high)

Caption: Decision tree for selecting between Z-QG and MDC based on experimental throughput and sensitivity requirements.

References
  • Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518–5525.

  • Lorand, L., et al. (1972). Enzymatic Coupling of Isoniazid to Proteins.[3] Biochemistry, 11(3), 434–438.

  • Jeitner, T. M., et al. (2001). Uses of fluorescent substrates for transglutaminases.[7] Analytical Biochemistry, 292(2), 198-206.

  • Case, A., & Stein, R. L. (2006). Kinetic Analysis of the Action of Tissue Transglutaminase on Peptide and Protein Substrates. Biochemistry, 45(46), 13908–13919.

Sources

Z-GLN-GLY-OH: The Definitive Quality Assessment & Supplier Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Substrate Purity

In the study of Transglutaminases (TGase), specifically for determining kinetic parameters (


, 

) and screening inhibitors, the quality of the glutamine donor substrate is a frequently overlooked variable. Z-GLN-GLY-OH (CAS: 6610-42-0) is the industry-standard peptide mimic used to assess amine incorporation activity.

However, variability in solubility profiles , free amine impurities , and water content between suppliers can introduce significant noise into the Hydroxamate or Fluorescence incorporation assays. This guide provides a technical comparison of major suppliers and a self-validating quality control framework to ensure your kinetic data remains robust.

Technical Deep Dive: Mechanism & Critical Quality Attributes (CQAs)

To assess quality, one must understand the chemical role of the substrate. This compound serves as the acyl donor . The Benzyloxycarbonyl (Z) group protects the N-terminus, preventing the substrate from acting as an amine acceptor (preventing self-polymerization), while the Glycine residue provides steric flexibility for the enzyme's active site (Cys-His-Asp triad).

Critical Quality Attributes (CQAs)
AttributeSpecification TargetWhy it Matters
Purity (HPLC)

(Kinetic Grade)

(Screening Grade)
Impurities (e.g., free Glutamine) act as competitive inhibitors, artificially inflating apparent

.
Solubility Clear solution at 50mM (Tris pH 6.0)Incomplete solubilization leads to inconsistent substrate concentration, ruining

calculations.
Free Amine Content

Free amines in the powder can react with the substrate before the assay begins (background noise).
Water Content

(Karl Fischer)
Hygroscopic nature affects precise weighing for molarity calculations.

Supplier Comparison Matrix

The following analysis compares major suppliers based on published specifications and typical application suitability.

Note: "Kinetic Grade" refers to suitability for determining precise enzymatic constants. "Screening Grade" is suitable for High-Throughput Screening (HTS) of inhibitors.

FeatureSigma-Aldrich (Merck) Zedira Bachem Thermo (Alfa Aesar)
Catalog Ref C6154C0014026397J66088
Purity Claim Not explicitly stated (typ. >98%)

(HPLC @ 214nm)


Specialization General BiochemistryTGase Specialist Peptide SynthesisGeneral Chemical
Solubility Data Cited in standard protocols (Tris/Acetate)Explicitly validates 50mM in bufferHigh solubility profileStandard
Primary Use Reference StandardRoutine Assay / HTSSynthesis / KineticsRoutine Assay
Price Tier High (Premium)Mid-RangeHigh (Premium)Mid-Low
Best For Validation & Benchmarking Daily Assays & HTS Custom Synthesis Budget Screening
Scientist's Insight:
  • Choose Zedira if you are specifically running TGase assays (e.g., microbial TGase or tissue TGase). As a specialist vendor, their lots are often pre-tested for enzymatic compatibility.

  • Choose Bachem or Sigma if you are using this as a starting material for organic synthesis or need a certified reference material for GMP-like documentation.

Visualizing the Mechanism & Assay Logic

Understanding the assay logic is crucial for troubleshooting. The diagram below illustrates the Hydroxamate Assay mechanism, the standard method for validating this compound activity.[1][2]

TGase_Mechanism Enzyme Transglutaminase (Active Site -SH) Intermediate Acyl-Enzyme Intermediate (Thioester) Enzyme->Intermediate Acylation (Release of NH3) Substrate This compound (Acyl Donor) Substrate->Intermediate Acylation (Release of NH3) Product Z-Glu(Hxm)-Gly-OH + Ammonia Intermediate->Product Deacylation (Nucleophilic Attack by Amine) Amine Hydroxylamine (Amine Donor) Detection Iron(III) Complex (Red Color @ 525nm) Product->Detection + FeCl3 / TCA Impurity Impurity: Free Gln Impurity->Enzyme Competitive Inhibition

Figure 1: Mechanism of the Colorimetric Hydroxamate Assay. Note that impurities (Free Gln) can compete for the active site, altering results.

Experimental Validation Protocols

Do not rely solely on the Certificate of Analysis (CoA). Perform these two tests upon receipt of a new batch.

Protocol A: The Solubility Stress Test

Objective: Ensure the substrate does not precipitate during the assay, which causes "flat-lining" kinetics.

  • Prepare Buffer: 0.1 M Tris-Acetate, pH 6.0.

  • Weighing: Weigh 16.9 mg of this compound (MW: 337.33).

  • Dissolution: Add 1.0 mL of buffer (Target: 50 mM).

  • Action: Vortex vigorously for 30 seconds.

  • Observation:

    • Pass: Solution is perfectly clear.

    • Fail: Turbidity or visible particles.

    • Troubleshooting: If turbid, add 10% DMSO or sonicate at 30°C for 2 mins. Note: If DMSO is required, ensure your enzyme tolerates it.

Protocol B: Functional Hydroxamate Assay (Standardization)

Objective: Verify the substrate is active and determines the specific activity of your TGase.

Reagents:

  • Substrate Mix: 30 mM this compound in Tris-Acetate (pH 6.0).

  • Amine Donor: 100 mM Hydroxylamine + 10 mM Glutathione (reduced).

  • Stop Reagent: 5% FeCl3 in 0.1 M HCl / 12% TCA.

Workflow:

  • Incubate Substrate Mix (200 µL) + Amine Donor (50 µL) at 37°C.

  • Add TGase Enzyme (50 µL) to start reaction.

  • Incubate for exactly 10 minutes.

  • Add Stop Reagent (300 µL). The reaction turns burgundy red.[3][4]

  • Centrifuge (5 min @ 4000g) to remove protein precipitate.

  • Measure Absorbance at 525 nm .[1][2][5]

  • Calculation: Use Extinction Coefficient

    
     (approx) or generate a standard curve using L-Glutamic acid 
    
    
    
    -monohydroxamate.

Quality Control Decision Tree

Use this workflow to accept or reject a new lot of this compound.

QC_Workflow Start New Lot Received Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (50mM in Tris pH 6.0) Visual->Solubility Pass Reject REJECT / Return Visual->Reject Fail (Yellowing/Clumps) HPLC HPLC Verification (Is Purity > 95%?) Solubility->HPLC Clear Solution Solubility->Reject Turbid/Insoluble Assay Functional Assay (Hydroxamate Method) HPLC->Assay >95% HPLC->Reject <95% Assay->Reject Low Activity Approve APPROVE for Kinetic Studies Assay->Approve Activity within 10% of Reference

Figure 2: Quality Control Decision Tree for incoming raw material.

References

  • Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry.

  • Zedira GmbH.

  • Sigma-Aldrich (Merck). Product Specification: Z-Gln-Gly (C6154).

  • Bachem.

  • Thermo Scientific Chemicals. N-Benzyloxycarbonyl-L-glutaminylglycine (J66088).

Sources

The Senior Application Scientist's Guide to Z-GLN-GLY-OH in Transglutaminase Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of protein modification, the accurate measurement of transglutaminase (TGase) activity is paramount. These enzymes, which catalyze the formation of isopeptide bonds, are implicated in a vast array of physiological and pathological processes, from blood coagulation and skin barrier formation to neurodegenerative diseases and cancer.[1] The choice of substrate in a TGase assay is a critical experimental decision that directly impacts the reliability, sensitivity, and throughput of the data generated.

This guide provides an in-depth, objective comparison of the classical transglutaminase substrate, N-α-benzyloxycarbonyl-L-glutaminyl-glycine (Z-GLN-GLY-OH), with its modern alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you to select the optimal assay for your research needs.

Understanding this compound: The Foundational Substrate

This compound is a synthetic dipeptide that has long served as a foundational tool in the study of transglutaminases.[2] Its design is a prime example of strategic chemical biology. The benzyloxycarbonyl ("Z") group protects the N-terminus of the glutamine residue, preventing its participation in undesired side reactions and directing the enzymatic activity to the γ-carboxamide group of the glutamine side chain. This γ-carboxamide group acts as the acyl donor in the transglutaminase-catalyzed reaction. The subsequent glycine residue provides a minimal peptide context, satisfying the substrate recognition requirements of many transglutaminases.

The primary application of this compound is as a γ-glutamyl donor substrate in assays to determine transglutaminase activity.[2] It is particularly prominent in the traditional colorimetric hydroxamate assay.

The Hydroxamate Assay: A Classic Method Explored

The hydroxamate assay is an endpoint colorimetric method that has been a workhorse in transglutaminase research for decades. Its principle lies in the ability of TGase to catalyze the transfer of the glutaminyl moiety from this compound to hydroxylamine, which serves as the amine donor. This reaction forms a γ-glutamyl-hydroxamate product. In a subsequent step, the reaction is stopped, and the addition of an acidic ferric chloride solution leads to the formation of a colored ferric-hydroxamate complex, which can be quantified spectrophotometrically at approximately 525 nm.[3]

Causality in Experimental Design:

The choice of hydroxylamine as the amine donor is strategic; it is a small, highly soluble amine that readily participates in the transamidation reaction. The acidic stop solution serves a dual purpose: it denatures the enzyme to halt the reaction and provides the low pH environment necessary for the formation and stability of the colored ferric-hydroxamate complex.

Visualizing the Hydroxamate Assay Workflow

Hydroxamate_Assay_Workflow cluster_reaction Enzymatic Reaction (37°C) cluster_detection Colorimetric Detection ZGG This compound (Acyl Donor) TGase Transglutaminase ZGG->TGase HA Hydroxylamine (Amine Donor) HA->TGase Product Z-Glu(γ-hydroxamate)-Gly TGase->Product Acyl Transfer Stop Stop Reagent (Acidic FeCl3) Product->Stop Complex Ferric-Hydroxamate Complex (Colored) Stop->Complex Spec Spectrophotometer (Absorbance at 525 nm) Complex->Spec TGase_Mechanism E_Cys_SH TGase (Cys-SH) Acyl_Enzyme E-Cys-S-(C=O)-Gln-R E_Cys_SH->Acyl_Enzyme Acylation Product R-Gln(C=O)NH-R' Acyl_Donor R-Gln(C=O)NH2 (e.g., Z-Gln-Gly) Acyl_Donor->E_Cys_SH Acyl_Enzyme->E_Cys_SH Deacylation Ammonia NH3 Acyl_Enzyme->Ammonia Amine_Acceptor R'-NH2 (e.g., Lys, MDC) Amine_Acceptor->Acyl_Enzyme

Caption: A simplified representation of the transglutaminase two-step catalytic mechanism.

Performance Comparison: A Data-Driven Decision

The choice of assay ultimately depends on the specific research question, the available equipment, and the required throughput. Below is a table summarizing the key performance characteristics of this compound-based assays and their common alternatives. Direct comparison of kinetic constants (Km, kcat) is challenging as they are highly dependent on the specific transglutaminase, the amine donor used, and the assay conditions. However, general trends in sensitivity and performance can be highlighted.

Assay MethodGlutamine Donor SubstratePrincipleDetectionThroughputSensitivityKey AdvantagesKey Disadvantages
Hydroxamate Assay This compound Endpoint ColorimetricAbsorbance (~525 nm)Low to MediumModerateWell-established, inexpensive reagents.Discontinuous, lower sensitivity, potential for interference. [4]
Continuous Spectrophotometric This compound Continuous SpectrophotometricUV Absorbance (278 nm)MediumGoodReal-time kinetics, good sensitivity. [4]Requires UV-compatible plates, potential for UV-absorbing interferents. [4]
MDC Incorporation Protein (e.g., Dimethylcasein)Endpoint FluorescenceFluorescence (Ex:~340/Em:~535 nm)HighHighVery sensitive, suitable for HTS. [5]Requires separation step, indirect measurement of activity on a non-native substrate.
Biotinylated Peptide Capture Biotin-TVQQELEndpoint Colorimetric/ChemiluminescentStreptavidin-HRPHighHighHighly sensitive and specific, versatile detection methods.Multi-step protocol, potential for non-specific binding.
FRET Peptide Assay Internally Quenched PeptideContinuous FluorescenceFluorescence Resonance Energy TransferHighVery HighReal-time kinetics, highest sensitivity, ideal for inhibitor screening.Substrate can be expensive, sequence may not be optimal for all TGases.

Conclusion and Recommendations

This compound remains a valuable and cost-effective tool for the study of transglutaminases, particularly for researchers employing the traditional hydroxamate assay for routine activity measurements. Its utility in continuous spectrophotometric assays also provides a pathway to more detailed kinetic analysis.

However, for researchers requiring high sensitivity, real-time data, and high-throughput capabilities, particularly in the context of drug discovery and inhibitor screening, fluorescent-based methods using either MDC incorporation or FRET-based peptide substrates are superior alternatives. The choice between these will be dictated by the specific experimental needs and budget constraints.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each assay, as presented in this guide, will enable the design of robust and reliable experiments to unravel the multifaceted roles of transglutaminases in health and disease.

References

  • Zedira GmbH. (2026, January 12). MICROBIAL TRANSGLUTAMINASE ASSAY KIT. Retrieved from [Link]

  • Bentham Science Publisher. Chapter - Assay Method for Transglutaminase Activity. Retrieved from [Link]

  • MDPI. (2018, October 31). Biocatalysis by Transglutaminases: A Review of Biotechnological Applications. Retrieved from [Link]

  • PMC - NIH. (2022, August 9). Comprehensive analysis of transglutaminase substrate preference by cDNA display coupled with next-generation sequencing and bioinformatics. Retrieved from [Link]

  • OpenAgrar. Characterization of microbial transglutaminase. Retrieved from [Link]

  • PMC - NIH. Analysis of transglutaminase protein substrates by functional proteomics. Retrieved from [Link]

  • MDPI. (2018, October 31). Biocatalysis by Transglutaminases: A Review of Biotechnological Applications. Retrieved from [Link]

  • PubMed. (2000). A direct continuous spectrophotometric assay for transglutaminase activity. Retrieved from [Link]

  • ResearchGate. (2025, November 11). (PDF) A Rapid Transglutaminase Assay for High-Throughput Screening Applications. Retrieved from [Link]

  • PubMed. Comparison of substrate specificities of transglutaminases using synthetic peptides as acyl donors. Retrieved from [Link]

Sources

confirming Z-GLN-GLY-OH reaction products by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Confirming Z-GLN-GLY-OH Reaction Products by Mass Spectrometry

Executive Summary For decades, the colorimetric hydroxamate assay has been the industry standard for monitoring Transglutaminase (TGase) activity using the substrate This compound (Carbobenzoxy-L-Glutaminyl-Glycine). While accessible, this method suffers from low sensitivity, endpoint-only limitations, and susceptibility to interference from iron-binding compounds.

This guide advocates for the transition to LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) . We provide a direct technical comparison demonstrating why high-resolution MS is the superior alternative for confirming this compound reaction products, particularly in complex drug development matrices where specificity is non-negotiable.

The Challenge: Specificity in Peptide Derivatization

This compound serves as a specific amine-acceptor substrate. In the presence of TGase and a primary amine donor (e.g., hydroxylamine, polyamines, or lysine residues), the


-carboxamide group of the glutamine residue is modified.

The Reaction:



The Analytical Problem:

  • Hydrolysis Competition: The Gln residue can spontaneously or enzymatically deamidate to Glutamic acid (Z-Glu-Gly-OH), creating a product with a mass difference of only +1 Da compared to the substrate.

  • Isobaric Interferences: Colorimetric assays cannot distinguish between true aminolysis and non-specific background absorbance.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table contrasts the performance of LC-MS/MS against the traditional Hydroxamate Colorimetric Assay and standard HPLC-UV.

FeatureLC-MS/MS (Recommended) Hydroxamate Assay (Alternative) HPLC-UV
Specificity High. Distinguishes Aminolysis (+16 Da) from Hydrolysis (+1 Da) via m/z.Low. Measures total hydroxamate; cannot detect hydrolysis or other amines.Medium. Relies solely on retention time; prone to co-elution.
Sensitivity Femtomole range. Detects trace product formation.Millimolar range. Requires high substrate concentrations.Micromolar range. Limited by chromophore extinction coefficients.
Throughput High. Rapid gradients (<5 min) compatible with autosamplers.Low. Labor-intensive manual reagent addition and incubation.Medium. Longer run times often needed for resolution.
Data Integrity Definitive. Provides structural confirmation via fragmentation (MS2).Inferential. Indirect color formation (

complex).
Inferential. Peak presence only.

Mechanistic Pathway & Workflow

To understand the MS detection strategy, one must visualize the reaction pathways and the resulting mass shifts.

Figure 1: this compound Reaction Pathways

ReactionPathway Substrate Substrate This compound (MW 337.3) Product_Amine Aminolysis Product Z-Glu(NH-R)-Gly-OH (+ Mass of R - 17) Substrate->Product_Amine + R-NH2 (Aminolysis) Product_Hydrox Hydroxamate Product (If R=OH) (+16 Da shift) Substrate->Product_Hydrox + NH2OH (Assay Standard) Product_Deam Hydrolysis Product Z-Glu-Gly-OH (+1 Da shift) Substrate->Product_Deam + H2O (Deamidation) TGase Enzyme Transglutaminase TGase->Substrate Catalysis

Caption: Reaction divergence of this compound. MS distinguishes the +16 Da hydroxamate product from the +1 Da hydrolysis byproduct.

Validated Experimental Protocol

This protocol is designed for the detection of the Hydroxamate derivative (standard assay product) or Deamidation product , but can be adapted for any amine donor.

Phase 1: Reaction Setup
  • Buffer: 200 mM Tris-Acetate, pH 6.0 (avoid phosphate buffers which suppress MS ionization).

  • Substrate: 10 mM this compound.

  • Amine Donor: 100 mM Hydroxylamine (neutralized) OR 5 mM amine-donor peptide.

  • Enzyme: Add purified TGase (e.g., 0.1 – 1.0 U/mL).

  • Incubation: 37°C for 30–60 minutes.

  • Quenching: Stop reaction by adding equal volume of 0.1% Formic Acid in Acetonitrile . This precipitates the enzyme and prepares the sample for MS.

Phase 2: LC-MS/MS Configuration
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Phase 3: Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion

Key Product Ion (Quant)Key Product Ion (Qual)Interpretation
This compound 338.1 91.1 (Tropylium)177.1 (Z-Gln fragment)Unreacted Substrate
Z-Glu-Gly-OH 339.1 91.1 (Tropylium)178.1 (Z-Glu fragment)Hydrolysis (+1 Da)
Z-Hydroxamate 354.1 91.1 (Tropylium)193.1 (Z-Glu-Hydrox)Product (+16 Da)

Note: The m/z 91.1 ion corresponds to the benzyl carbocation (


) from the Z-protecting group, a universal fragment for Cbz-protected peptides.

Data Interpretation & Self-Validation

To ensure scientific integrity, the method must be self-validating.

  • The "Z" Check: All legitimate species (substrate and products) must exhibit the m/z 91.1 fragment in MS2. If a peak appears at the correct parent mass but lacks the 91 fragment, it is a matrix contaminant.

  • Mass Shift Verification:

    • Aminolysis (Hydroxylamine): Look for the +16 Da shift (

      
      ).
      
    • Hydrolysis: Look for the +1 Da shift (

      
      ). Warning: The C-13 isotope of the substrate (approx 15% abundance) will appear at m/z 339. You must separate these chromatographically or use high-resolution MS (Orbitrap/Q-TOF) to distinguish the mass defect.
      
      • This compound (

        
         isotope): ~339.14
        
      • Z-Glu-Gly-OH (Monoisotopic): ~339.12

      • Chromatography is preferred for Unit Resolution instruments.

Figure 2: Analytical Workflow

Workflow Start Reaction Mixture (Z-QG + TGase + Amine) Quench Quench & Spin (Acetonitrile/Formic Acid) Start->Quench LC LC Separation (C18 Column) Quench->LC MS1 MS1 Scan (Full Scan) LC->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 Decision Check m/z 91 (Z-Group) MS2->Decision Decision->Start Absent (Noise) Result Confirm Product Identity Decision->Result Present

Caption: Step-by-step MS confirmation workflow. The m/z 91 fragment acts as the internal validator.

References

  • Keillor, J. W., et al. (2013).[1] "Biotechnological Applications of Transglutaminases." Biomolecules.[1][2][3][4][5][6][7][8][9] Available at: [Link]

  • Wodtke, R., et al. (2020).[9] "Solution-phase Synthesis of the Fluorogenic TGase 2 Acyl Donor Z-Glu(HMC)-Gly-OH." Analytical Biochemistry. Available at: [Link]

  • Gundersen, M. T., et al. (2013).[1] "Microbial transglutaminase displays broad acyl-acceptor substrate specificity."[1] Applied Microbiology and Biotechnology. Available at: [Link]

  • Strop, P. (2014). "Versatility of microbial transglutaminase." Bioconjugate Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Establishing Linearity and Range for Quantitative Z-GLN-GLY-OH Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.

Introduction: The Bedrock of Quantitative Confidence

In any quantitative assay, the ultimate goal is to generate data that is not only accurate and precise but also unequivocally reliable. For assays quantifying the dipeptide Z-GLN-GLY-OH, often a substrate in transglutaminase activity studies, two of the most fundamental validation parameters are linearity and range .[1][2] Establishing these parameters is not a mere checkbox exercise; it is the foundational process that ensures a direct, proportional relationship exists between the concentration of this compound and the signal produced by your analytical instrument.[3][4]

This guide provides an in-depth, experience-driven approach to designing and executing experiments to robustly define the linearity and working range of your this compound assay. We will move beyond simply listing steps to explore the scientific rationale behind the protocol, empowering you to troubleshoot and adapt the methodology for your specific analytical platform, be it HPLC-UV or a colorimetric plate-based assay.

Conceptual Framework: Defining the Boundaries of Reliable Measurement

Before stepping into the lab, it is critical to understand the relationship between the core concepts that define an assay's quantitative boundaries. These parameters are intrinsically linked and dictate the concentrations at which you can confidently report results.

  • Linearity : This is the ability of an assay to elicit test results that are directly proportional to the analyte concentration within a given range.[4] It's typically evaluated using a linear regression model.[5]

  • Range : The range is the interval between the upper and lower concentration levels of an analyte that has been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[6][7]

  • Lower Limit of Quantitation (LLOQ) : This is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision.[8][9]

  • Upper Limit of Quantitation (ULOQ) : This is the highest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision.

The relationship between these concepts can be visualized as follows:

Caption: Relationship between Linearity and Assay Range.

Comparative Methodologies for this compound Quantification

The choice of analytical technique directly impacts how linearity is assessed. This compound, being a non-chromophoric peptide, typically relies on one of two main approaches:

MethodPrincipleCommon Use CaseLinearity Considerations
HPLC-UV Chromatographic separation followed by UV detection, often at low wavelengths (~214 nm).[10]Purity analysis, quantification in complex matrices where specificity is key.Detector saturation at high concentrations can lead to non-linearity. Mobile phase composition and gradient can affect peak shape and, consequently, linearity.
Colorimetric (Hydroxamate) Assay This compound acts as a substrate for transglutaminase in the presence of hydroxylamine. The resulting hydroxamate forms a colored complex with iron (III) ions, measured spectrophotometrically (~525 nm).[11]Enzyme activity assays, high-throughput screening.Subject to the linear range of the spectrophotometer.[12] Reaction kinetics must be in the initial velocity phase to ensure linearity with substrate concentration.[12]

For the remainder of this guide, we will focus on a universal protocol adaptable to either method, as the principles of sample preparation and statistical analysis are highly conserved.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with built-in checks and a logical progression from stock preparation to data analysis. It is grounded in the principles outlined by major regulatory bodies like the FDA and in the ICH Q2(R1) guidelines.[13][14][15]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A 1. Prepare High-Purity This compound Stock (e.g., 10 mM) B 2. Create Independent Working Stock (e.g., 1 mM) A->B C 3. Prepare Calibration Standards (min. 5 levels) via Serial Dilution B->C D 4. Prepare Triplicate Samples for each Standard Level C->D E 5. Analyze Samples (HPLC or Colorimetric Assay) D->E F 6. Record Instrument Response (e.g., Peak Area, Absorbance) E->F G 7. Plot Response vs. Nominal Concentration F->G H 8. Perform Linear Regression Analysis G->H I 9. Evaluate Acceptance Criteria (r², residuals, accuracy) H->I J 10. Define Linearity and Range I->J

Caption: Workflow for Establishing Assay Linearity and Range.

Step-by-Step Methodology

Objective: To determine the linear range of the this compound assay by analyzing a series of calibration standards.

Materials:

  • High-purity this compound reference standard (>95%)[10]

  • Appropriate solvent/assay buffer (e.g., deionized water, Tris buffer)

  • Calibrated pipettes and analytical balance

  • Your analytical instrument (HPLC-UV or Spectrophotometer)

Procedure:

  • Primary Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound to prepare a concentrated primary stock solution (e.g., 10 mM) in your chosen buffer.

    • Causality Check: Using a high-purity standard is non-negotiable. The accuracy of your entire experiment hinges on the known concentration of this initial stock.

  • Calibration Standard Preparation:

    • From the primary stock, prepare a series of at least 5, and preferably 6-8, calibration standards by serial dilution.[3] The concentrations should bracket the expected working range of the assay.

    • For an assay expected to work in the low micromolar range, your levels might be: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a blank (0 µM).

    • Causality Check: Using at least 5 levels is a minimum requirement under ICH guidelines.[3] More levels provide greater statistical confidence in the regression analysis. The concentrations should be spaced somewhat evenly across the range.

  • Sample Analysis:

    • Prepare at least three independent replicate samples at each concentration level.[3]

    • Analyze the samples according to your established instrument protocol (e.g., HPLC injection or addition of colorimetric reagents and reading absorbance).

    • Causality Check: Triplicate measurements are essential for assessing the precision at each level. Inconsistent replicates at a specific concentration can indicate a problem at that level (e.g., solubility issues at the high end, proximity to noise at the low end).

Data Analysis & Acceptance Criteria: The Validation System

Once you have your data (instrument response vs. concentration), the analysis phase validates the quality of your experiment.

  • Visual Inspection: Plot the mean instrument response against the nominal (known) concentration of this compound. A visual inspection should show a clear linear relationship.[6]

  • Linear Regression: Perform a least-squares linear regression analysis on the data.[6][16] This will yield an equation in the form of y = mx + b , where:

    • y is the instrument response

    • m is the slope of the line

    • x is the concentration

    • b is the y-intercept

  • Acceptance Criteria: This is where the protocol becomes self-validating. Your data must meet stringent, pre-defined criteria to be acceptable.

ParameterAcceptance CriterionRationale & Field Insights
Correlation Coefficient (r²) ≥ 0.99 While a high r² is necessary, it is not sufficient on its own to prove linearity.[17] It only indicates a strong correlation, not necessarily a linear one. It's the first, but not the only, gate to pass.
Y-Intercept Should be close to zero and not statistically significant.A large y-intercept suggests a constant systematic error, such as a consistent interference from the blank matrix or reagent background.
Residuals Plot Residuals (the difference between the observed and predicted response) should be randomly distributed around zero.This is a powerful diagnostic tool. A fan-shaped or curved pattern in the residuals plot indicates heteroscedasticity (non-constant variance) or non-linearity, respectively, which may require using a weighted regression model.[17]
Accuracy of Standards Back-calculated concentrations of each standard should be within ±15% of the nominal value (within ±20% for the LLOQ).[9][18][19]This is the most critical test. It confirms that the regression line accurately predicts concentration across the entire range. Consistent failure at the lowest concentration defines your true LLOQ.
Example Data Summary:
Nominal Conc. (µM)Mean Response (Absorbance)Back-Calculated Conc. (µM)Accuracy (% Nominal)Pass/Fail
1001.152100.3100.3%Pass
500.58050.1100.2%Pass
250.28924.899.2%Pass
12.50.14512.398.4%Pass
6.25 (LLOQ)0.0756.197.6%Pass
3.1250.0402.992.8%Fail (if LLOQ)

Based on the table above, the validated range would be defined as 6.25 µM (LLOQ) to 100 µM (ULOQ) .

Conclusion: From Validation to Routine Application

Establishing linearity and range is a foundational pillar of bioanalytical method validation.[13][15] By following a robust, self-validating protocol, you generate irrefutable evidence that your this compound assay is fit for its intended purpose. This process defines the boundaries within which your assay can produce reliable, quantitative data, ensuring the integrity of your research and development efforts. Never treat a calibration curve as a given; its validation is your assurance of data quality.

References

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
  • International Council for Harmonisation.ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Eurofins.Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs).
  • ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Author. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?
  • International Council for Harmonisation. (2019). Bioanalytical method validation – m10.
  • Journal of Bioanalysis & Biomedicine.Bioanalytical method validation: An updated review.
  • Clinical and Laboratory Standards Institute. (2020). Linearity in Laboratory Testing.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemist reviews, 29(Suppl 1), S49–S52.
  • Deshmukh, R., et al. (2018). An approach to select linear regression model in bioanalytical method validation. Journal of Applied Pharmaceutical Science, 8(8), 16-23.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS.
  • Zedira GmbH.Z-Glutamyl(γ-hydroxamate)-glycine.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?
  • ResearchGate.The structure of commonly used glutamine substrate Z-Gln-Gly.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • BioProcess International.Statistical Assessments of Bioassay Validation Acceptance Criteria.
  • ResearchGate. (2025). How to Improve Linearity in the Enzyme Stability Assays?
  • Bütler, R. (1991). Validation of analytical methods using a regression procedure.
  • EDRA Services.A Practical Approach to Biological Assay Validation.
  • PeptaNova.this compound.
  • Pillai, K. S. (2024). Linear understanding of linearity of analytical method validation. Pharmabiz.com.
  • YouTube. (2024). What do Limit of Detection and Limit of Quantitation mean?
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
  • European Federation of Clinical Chemistry and Laboratory Medicine.Limit of detection, limit of quantification and limit of blank.
  • U.S. Food and Drug Administration.Bioanalytical Method Validation.
  • Separation Science.How do I Determine Limits of Detection and Quantification?
  • MDPI. (2023). Amino Acid-Optimized Medium Improves Long-Term Growth, Conidiation, Stress Tolerance, and Biocontrol Performance of Esteya vermicola Against Pinewood Nematode.
  • U.S. Department of Health and Human Services.Bioanalytical Method Validation for Biomarkers Guidance.
  • Zedira GmbH.this compound.

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Optimizing Z-GLN-GLY-OH: A Comparative Analysis of Buffer Systems for Enzymatic Stability and Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2]

Z-L-Glutaminylglycine (Z-Gln-Gly-OH) is the industry-standard amine acceptor substrate for measuring Transglutaminase (TGase) activity, particularly via the colorimetric hydroxamate assay (Folk & Cole method).[1] While widely utilized, its performance is frequently compromised by two opposing physicochemical forces: hydrophobic aggregation (driven by the Z-protecting group) and hydrolytic instability (deamidation of the Glutamine side chain).

This guide moves beyond basic datasheets to evaluate how specific buffer systems influence these properties. The objective is to enable researchers to select the optimal environment that maintains substrate integrity while maximizing enzymatic sensitivity.

The Reaction Mechanism & The Challenge

To understand buffer requirements, we must look at the reaction kinetics. In the presence of TGase and Ca²⁺, the γ-carboxamide group of the glutamine residue functions as the acyl donor.

  • The Goal: Reaction with Hydroxylamine (NH₂OH) to form Z-glutamyl-hydroxamate-glycine (Red complex with Fe³⁺).

  • The Threat: Non-specific deamidation (hydrolysis to Glutamate) or precipitation of the substrate before the enzyme acts.

ReactionPathway Substrate This compound (Substrate) Intermed Acyl-Enzyme Intermediate Substrate->Intermed TGase + Ca²⁺ (Cys Active Site) Product Z-Glu(γ-hydroxamate)-Gly (Signal Generation) Intermed->Product + NH₂OH (Amine Donor) Waste Z-Glu-Gly-OH (Deamidated Waste) Intermed->Waste + H₂O (Hydrolysis/Deamidation)

Figure 1: The kinetic competition between productive signal generation (green) and hydrolytic deamidation (red). Buffer choice shifts this equilibrium.

Comparative Analysis of Buffer Systems

The choice of buffer for this compound is not merely about maintaining pH; it is about avoiding interference with the transamidation mechanism and preventing calcium precipitation.

Buffer System A: Tris-Acetate / Tris-HCl (The Standard)

Verdict: Standard for routine assays at pH 6.0, but risky at pH > 7.5.

Tris is the most cited buffer for the Folk & Cole assay. However, it presents a unique chemical paradox. Tris contains a primary amine. Transglutaminases catalyze the transfer of acyl groups to primary amines.

  • The "Expert" Insight: Why does the standard protocol use Tris? At pH 6.0, Tris (pKa 8.06) is >99% protonated (NH₃⁺). Protonated amines are poor nucleophiles and do not compete effectively with Hydroxylamine.

  • The Risk: If you shift the assay to pH 7.5 or 8.0 to match a specific TGase isozyme's optimum, the concentration of unprotonated Tris increases, turning the buffer into a competitive inhibitor.

Buffer System B: HEPES / MOPS (The High-Fidelity Option)

Verdict: Superior for kinetic studies and high-pH assays.

These zwitterionic Good's buffers lack primary amines. They are chemically inert regarding the transamidation reaction.

  • Solubility: this compound has slightly lower solubility in HEPES compared to Tris, often requiring a pre-dissolution step (see Protocol).

  • Stability: Excellent. Minimal promotion of spontaneous deamidation compared to phosphate.

Buffer System C: Phosphate (PBS/PB) (The Incompatible)

Verdict: Contraindicated for TGase activity assays.

While excellent for peptide stability, phosphate buffers are disastrous for this compound activity assays.

  • The Failure Mode: TGases are Calcium-dependent enzymes (requiring 2-10 mM CaCl₂). Phosphate anions react with Ca²⁺ to precipitate Calcium Phosphate (CaHPO₄/Ca₃(PO₄)₂). This strips the enzyme of its cofactor and causes turbidity that interferes with the colorimetric readout (525 nm).

Buffer Performance Matrix
FeatureTris-Acetate (pH 6.0)HEPES (pH 7.0 - 8.0)Phosphate (PBS)
This compound Solubility HighModerateModerate
Amine Interference Low (at pH 6.0)None None
Ca²⁺ Compatibility ExcellentExcellentPoor (Precipitation)
Deamidation Rate LowLowModerate
Primary Use Case Standard Folk & Cole AssayKinetic Studies / High pHHPLC Standards Storage (No Ca²⁺)

Experimental Protocols

Protocol A: Preparation of Stable 50 mM Stock Solution

Direct dissolution in water often fails due to the hydrophobic Z-group.

  • Weighing: Weigh 17.0 mg of this compound (MW: 337.33 g/mol ).

  • Solvation Trigger: Add 100 µL of DMSO (Dimethyl sulfoxide). Vortex until completely clear.

    • Why: DMSO disrupts the hydrophobic aggregation of the Z-groups immediately.

  • Buffer Dilution: Slowly add 900 µL of 200 mM Tris-Acetate (pH 6.0) while vortexing.

    • Final Conc: ~50 mM Peptide, 10% DMSO.

  • Validation: Centrifuge at 10,000 x g for 2 minutes. If a pellet forms, the peptide has crashed out; do not proceed.

Protocol B: The "Interference-Free" Hydroxamate Assay

Modified from Folk & Cole to eliminate buffer artifacts.

Reagents:

  • Buffer: 200 mM MOPS, pH 7.0, 5 mM CaCl₂, 1 mM EDTA (EDTA acts as a safety buffer for free metals, but Ca2+ is in excess).

  • Substrate Mix: 30 mM this compound + 100 mM Hydroxylamine.

  • Stop Reagent: 12% TCA (Trichloroacetic acid) + 5% FeCl₃ in 0.1 M HCl.

Workflow:

  • Incubate Enzyme + Buffer + Substrate Mix at 37°C for 10 minutes.

  • Add Stop Reagent (1:1 volume ratio).

  • Centrifuge (critical step to remove precipitated enzyme protein which scatters light).

  • Measure Absorbance at 525 nm .[1][2][3][4]

Decision Logic for Buffer Selection

Use the following logic flow to determine the correct system for your specific experimental constraints.

BufferDecision Start Start: Select Buffer for This compound IsAssay Is this for an Enzymatic Activity Assay? Start->IsAssay IsStorage Long-term Storage Only? IsAssay->IsStorage No Calcium Does the Enzyme Require Calcium? IsAssay->Calcium Yes UsePBS Use PBS pH 7.4 (Store at -20°C) IsStorage->UsePBS Yes TargetPH What is the Target pH? Calcium->TargetPH Safe Buffers Fail STOP: Phosphate Incompatible with Ca²⁺ Calcium->Fail If using Phosphate UseTris Use Tris-Acetate (Standard Folk Method) TargetPH->UseTris pH < 7.0 UseHEPES Use HEPES or MOPS (Avoid Amine Competition) TargetPH->UseHEPES pH > 7.0

Figure 2: Decision tree for buffer selection based on pH requirements and calcium compatibility.

References

  • Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518–5525.

  • Grossowicz, N., Wainfan, E., Borek, E., & Waelsch, H. (1950). The Enzymatic Formation of Hydroxamic Acids from Glutamine and Asparagine. Journal of Biological Chemistry, 187, 111-125.[5]

  • Robinson, N. E., & Robinson, A. B. (2004). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Althouse Press.
  • Zedira GmbH. (2023). Product Data Sheet: this compound (C001).

  • Sigma-Aldrich. (1994). Enzymatic Assay of Transglutaminase (EC 2.3.2.13).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.